su4984

Catalog No.
S548013
CAS No.
M.F
C20H19N3O2
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
su4984

Product Name

su4984

IUPAC Name

4-[4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13-

InChI Key

ZNFJBJDODKHWED-AQTBWJFISA-N

SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O

solubility

Soluble in DMSO, not in water

Synonyms

3-(4-(1-formylpiperazin-4-yl)-benzylidenyl)-2-indolinone, SU 4984, Su-4984, SU4984

Canonical SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O

Isomeric SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O

The exact mass of the compound (Z)-4-(4-((2-Oxoindolin-3-ylidene)methyl)phenyl)piperazine-1-carbaldehyde is 333.14773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Biochemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for SU4984:

Property Description
Drug Type Small molecule drug [1]
Molecular Weight 333.38 g/mol [2] [3]
Chemical Formula C₂₀H₁₉N₃O₂ [2] [3]
CAS Number 186610-89-9 [2] [3]
Primary Target & IC₅₀ FGFR1 (Fibroblast Growth Factor Receptor 1); 10-20 μM [2] [3]
Other Kinase Targets Platelet-derived growth factor receptor (PDGFR), Insulin receptor (InsR) [2] [3]
Highest R&D Phase Preclinical [1]

Mechanism of Action and Structural Biology

This compound functions as a competitive ATP inhibitor [4]. It binds to the ATP-binding pocket in the kinase domain, blocking the transfer of phosphate and subsequent signal transduction.

The binding mode is characterized by:

  • Hydrogen Bonding: The oxindole core of this compound forms hydrogen bonds with the backbone of the "hinge region" of FGFR1 (specifically with residues Glu562 and Ala564), which is critical for its inhibitory activity [5].
  • Hydrophobic Interactions: The 3-phenyl ring of the molecule makes van der Waals contacts with hydrophobic residues in a pocket adjacent to the ATP-binding site [4].
  • Flexibility of Binding Site: A crystal structure (PDB ID: 1AGW) reveals that the nucleotide-binding loop of FGFR1 can exhibit conformational flexibility, which is an important consideration for structure-based drug design [5] [6].

The following diagram illustrates the mechanism of FGF signaling and this compound inhibition:

G cluster_cell Cell Membrane FGF FGF Ligand FGFR FGFR (Dimer) FGF->FGFR Binding ATP ATP FGFR->ATP Binds Signaling Proliferation Differentiation Angiogenesis ATP->Signaling Phosphorylation & Activation This compound This compound Inhibitor This compound->ATP Competes With This compound->Signaling Inhibits

This compound inhibits FGF signaling by competing with ATP in the FGFR kinase domain.

Key Experimental Protocols and Biological Evidence

The activity of this compound has been validated through various biochemical and cellular assays.

In Vitro Kinase Activity Assay
  • Purpose: To directly measure the inhibition of FGFR1's enzymatic activity.
  • Methodology: A typical assay involves incubating the FGFR1 kinase domain with this compound in the presence of ATP and a substrate. The transfer of the phosphate group is then quantified. This compound demonstrated an IC₅₀ of 10-20 μM in the presence of 1 mM ATP [2].
Cell-Based Autophosphorylation Assay
  • Purpose: To assess the inhibition of FGFR1 signaling in a cellular context.
  • Methodology: Mouse NIH/3T3 cells are stimulated with acidic FGF (aFGF) to activate FGFR1, followed by treatment with this compound. The level of receptor autophosphorylation (a key step in activation) is detected by immunoblotting. This compound inhibited this autophosphorylation with an IC₅₀ of 20-40 μM [2].
Inhibition of KIT Mutants and Mast Cell Viability
  • Purpose: To evaluate the efficacy against other kinase targets and in disease-relevant models.
  • Methodology: Neoplastic mast cells expressing constitutively activated KIT mutants (implicated in mastocytosis) were treated with this compound. This compound effectively inhibited wild-type KIT and specific juxtamembrane mutants, leading to the death of the neoplastic mast cells [7]. This highlights its potential as a research tool for multi-kinase inhibition studies.

Research Applications and Significance

  • Cancer Research: this compound is primarily used to study the role of FGFR signaling in various cancers, including breast, pancreatic, and prostate cancer [5] [2].
  • Tool Compound: It serves as a foundational chemical scaffold for designing and developing more potent and selective kinase inhibitors. Several novel oxindole-based inhibitors have been designed using this compound as a lead structure [8] [4].
  • Pathway Elucidation: By selectively inhibiting FGFR1, it helps researchers dissect the FGF signaling pathway's role in embryonic development, angiogenesis, and wound healing [5].

This compound is a versatile tool in biomedical research. Its well-characterized structure and mechanism make it valuable for probing kinase function and for inspiring the design of next-generation therapeutics.

References

Quantitative Biological Activity of SU4984

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core inhibitory data for SU4984 against its primary known targets.

Target Assay Type IC₅₀ / Potency Experimental Context
FGFR1 Kinase Enzymatic activity inhibition [1] [2] 10 - 20 µM [2] In vitro kinase assay with 1 mM ATP [2]
FGFR1 Cellular autophosphorylation [2] 20 - 40 µM [2] Inhibition of aFGF-induced autophosphorylation in NIH 3T3 cells [2]
PDGFR & InsR Tyrosine kinase activity [2] Inhibits activity [2] Not quantitatively specified; inhibits tyrosine phosphorylation [2]
c-KIT Constitutive phosphorylation [2] ~50% reduction at 5 µM [2] C2 and P815 cells; also reduces wild-type receptor phosphorylation [2]
Cell Viability Cytotoxicity [2] Active [2] Kills C2 and P815 cells after 6 days of exposure (1-10 µM) [2]

This compound also serves as a lead compound and reference molecule in the design of new inhibitors, particularly those based on the oxindole scaffold [3]. However, newer derivatives can exhibit different target profiles; for example, some potent oxindole-based compounds derived from the same structural class as this compound were found to be potent inhibitors of c-Kit kinase rather than FGFR1 [3].

Experimental Protocols for Key Assays

Here are the methodologies for the key experiments used to characterize this compound's activity.

In Vitro FGFR1 Kinase Activity Assay [2]
  • Purpose: To measure direct inhibition of the FGFR1 enzyme.
  • Key Steps:
    • Incubation: this compound (5-100 µM) is incubated with FGFR1 kinase for 5 minutes in the presence of 1 mM adenosine triphosphate (ATP) [2].
    • Measurement: The resulting kinase activity is measured, typically by quantifying the phosphorylation of a substrate.
    • Analysis: The IC₅₀ value (10-20 µM) is determined from the concentration-response curve [2].
Cellular FGFR1 Autophosphorylation Assay [2]
  • Purpose: To evaluate the ability of this compound to inhibit FGFR1 signaling in living cells.
  • Key Steps:
    • Cell Culture: Use NIH 3T3 cells (or another relevant cell line).
    • Pre-treatment & Stimulation: Incubate cells with this compound (10-90 µM) for 5 minutes, then stimulate with acidic Fibroblast Growth Factor (aFGF) to activate FGFR1 [2].
    • Lysis and Analysis: Lyse the cells and measure the levels of phosphorylated FGFR1 using techniques like immunoprecipitation or western blotting with anti-phosphotyrosine antibodies [2].
Cellular Cytotoxicity Assay (C2 and P815 cells) [2]
  • Purpose: To determine the cell-killing effect of this compound.
  • Key Steps:
    • Treatment: Expose C2 and P815 cells to this compound at concentrations ranging from 1 to 10 µM [2].
    • Incubation: Maintain the treatment for 6 days [2].
    • Viability Assessment: Measure cell viability using a standard assay (e.g., MTT, ATP-lite) [2].

Mechanism of FGFR1 Inhibition by this compound

The following diagram illustrates the proposed mechanism by which this compound inhibits FGFR1 signaling, based on structural data of similar inhibitors [1].

G FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds AutoP Autophosphorylation FGFR->AutoP Activates ATP ATP ATP->FGFR Binds in active site This compound This compound Inhibitor This compound->FGFR Competes with ATP This compound->AutoP Inhibits Signaling Downstream Signaling (Proliferation, Survival) AutoP->Signaling Starts

The diagram shows how this compound acts as a competitive ATP-binding site inhibitor, entering the kinase domain of FGFR1 to prevent autophosphorylation and subsequent signal transduction [1].

Key Insights for Researchers

  • Consider the Scaffold: this compound is a benchmark indolinone compound [3]. This core structure remains a valuable starting point for designing new inhibitors, but be aware that small substitutions can significantly alter target selectivity [3] [4].
  • Context of Use Matters: this compound is suitable for proof-of-concept studies targeting FGFR1 and c-KIT. For cellular assays, working concentrations in the 10-50 µM range are typical, but dose-response validation is essential [2].
  • Off-Target Activity: Be mindful of its multi-kinase activity. This compound's inhibition of PDGFR and the insulin receptor means it is not a highly selective FGFR1 inhibitor, which could confound experiments in complex biological systems [2].

References

SU4984 Biological Activity & Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

SU4984 is known for its inhibitory profile against several protein tyrosine kinases. The table below summarizes its core biological activities and chemical properties.

Property Description
Primary Target Fibroblast Growth Factor Receptor 1 (FGFR1) [1] [2]
IC50 for FGFR1 10-20 μM [1] [3] [2]
Additional Targets Platelet-derived growth factor receptor (PDGFR); Insulin receptor (InsR) [3] [2]
Mechanism ATP-competitive, reversible inhibitor [1] [4]
Molecular Formula C20H19N3O2 [1] [2]
CAS Number 186610-89-9 [1] [2]
Primary Application Research use in cancer-related studies and kinase signaling pathway analysis [2]

Experimental Protocols for this compound

Here are detailed methodologies for key experiments citing this compound, which you can adapt for your research.

In Vitro Kinase Activity Assay

This protocol measures the direct inhibition of FGFR1's kinase activity by this compound.

  • 1. Principle: In the presence of adenosine triphosphate (ATP), the purified FGFR1 kinase domain (FGFR1K) phosphorylates a substrate. This compound inhibits this reaction [2].
  • 2. Procedure:
    • Prepare a reaction mixture containing the FGFR1K enzyme and 1 mM ATP [2].
    • Add this compound at a concentration range of 5-100 μM [2].
    • Incubate the reaction for 5 minutes [2].
    • Quantify the level of phosphorylation (e.g., using a phospho-specific antibody or a radioactivity-based assay if ATP is labeled) to determine the remaining kinase activity [1].
  • 3. Data Analysis: Calculate the percentage of inhibition relative to a control (no inhibitor) and determine the IC50 value, which is the concentration that inhibits 50% of the kinase activity. For this compound, this typically falls between 10-20 μM [1] [2].
Cell-Based Autophosphorylation Assay

This protocol assesses this compound's ability to inhibit FGFR1 signaling in a cellular context.

  • 1. Principle: Stimulation of cells with a fibroblast growth factor (like aFGF) induces FGFR1 autophosphorylation. This compound pretreatment inhibits this process [2].
  • 2. Procedure:
    • Culture NIH 3T3 cells (or another suitable cell line) [2].
    • Pre-treat the cells with this compound at concentrations ranging from 10–90 μM [2].
    • Stimulate the cells with aFGF to activate FGFR1 [2].
    • Lyse the cells after a 5-minute incubation and collect the protein lysates [2].
    • Analyze the lysates using Western Blotting with an antibody against phospho-tyrosine to detect the phosphorylation level of FGFR1 [2].
  • 3. Data Analysis: The IC50 value for inhibiting aFGF-induced autophosphorylation of FGFR1 is typically 20–40 μM [2].

FGFR Signaling and this compound Mechanism

The following diagram illustrates the core FGFR signaling pathway and the point of inhibition by this compound.

FGFR Signaling and this compound Inhibition Point. This compound competes with ATP to bind the kinase domain of FGFR1, blocking its activation and downstream signaling [1] [3].

This compound in Modern Research Context

This compound is recognized as an early-generation inhibitor. Its significance lies in helping to establish the indolinone chemical class as a viable scaffold for kinase inhibitor development [3]. However, its moderate potency (micromolar IC50) and multi-kinase profile have limited its use to a research tool.

Subsequent optimization of this and other chemical classes has led to highly potent and selective FGFR inhibitors now used in the clinic, such as futibatinib, pemigatinib, and erdafitinib [5]. These modern inhibitors achieve nanomolar potency and improved selectivity by forming specific interactions within the ATP-binding pocket, such as occupying unique hydrophobic regions [5].

References

SU4984 role in cancer research

Author: Smolecule Technical Support Team. Date: February 2026

SU4984 Profile

Feature Description
Primary Target Fibroblast Growth Factor Receptor 1 (FGFR1) [1] [2]
Chemical Class Oxindole (Indolin-2-one) [2] [3]
Inhibitory Activity (IC₅₀) 10-20 µM against FGFR1 kinase [1] [2]
Key Binding Site ATP-binding pocket of the kinase domain [1] [2]
Historical Significance Early, selective FGFR1 inhibitor; prototype for subsequent drug development (e.g., Sunitinib) [1] [3]

This compound Experimental Evidence

The characterization of this compound involved several foundational biochemical and cellular assays.

FGFR1 Kinase Inhibition Assay

This compound was identified as an ATP-competitive inhibitor of FGFR1. The core experimental methodology is outlined below [1]:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FGFR1 kinase activity.
  • Method: An in vitro kinase assay was performed using the purified tyrosine kinase domain of FGFR1. The assay measures the transfer of the phosphate group from ATP to a substrate protein or peptide.
  • Measurement: The level of phosphorylation is typically quantified using radioactivity (with γ-³²P-ATP) or by immunoassay with phospho-specific antibodies. The IC₅₀ value (10-20 µM) is calculated from dose-response curves [1] [2].
  • Supporting Evidence: Co-crystal structures of closely related inhibitors (e.g., SU5402) with FGFR1 show that the oxindole core forms critical hydrogen bonds with the backbone of the hinge region of the kinase (residues Glu562 and Ala564), mimicking ATP binding [1].
Cellular Anti-Proliferative Assays

The functional consequence of FGFR1 inhibition was tested in cell-based models.

  • Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cells.
  • Cell Viability Assay: The Mosmann (MTT) assay is a standard colorimetric method. Yellow MTT tetrazolium salt is reduced to purple formazan by metabolically active cells. The absorbance of the formazan solution at 570 nm is directly proportional to the number of living cells [4].
  • Typical Protocol:
    • Plate cells (e.g., HeLa, murine fibroblasts) in multi-well plates.
    • Treat with a concentration gradient of this compound (e.g., 0.1 - 50 µM) for a set period (e.g., 24-72 hours).
    • Add MTT solution to each well and incubate.
    • Solubilize the formed formazan crystals.
    • Measure absorbance. Data is used to generate dose-response curves and calculate IC₅₀ values for cell growth inhibition [4].

From Scaffold to Drug Candidates

This compound itself had moderate potency, but its oxindole structure served as a template for developing more potent and clinically successful drugs.

This compound This compound Oxindole Scaffold Oxindole Scaffold This compound->Oxindole Scaffold Identified Sunitinib Sunitinib Toceranib Toceranib Intedanib Intedanib SU6668 SU6668 Structural Optimization Structural Optimization Oxindole Scaffold->Structural Optimization Structural Optimization->Sunitinib FDA Approved Structural Optimization->Toceranib FDA Approved Structural Optimization->Intedanib FDA Approved Structural Optimization->SU6668 Clinical Trials

Diagram of this compound's role in kinase inhibitor development

The structural insights gained from this compound directly enabled the development of other inhibitors [2] [3]:

  • Hydrophobic Domain Binding: The 3-phenyl ring of this compound interacts with a hydrophobic pocket adjacent to the ATP-binding site.
  • Solubility & Affinity: Modifications to the piperazinecarboxylate moiety improved drug-like properties and interactions with the nucleotide-binding domain.
  • Multi-Target Inhibition: Expanding the chemical structure led to Sunitinib and Toceranib, which inhibit multiple tyrosine kinases (VEGFR, PDGFR, c-Kit) and are FDA-approved for human and veterinary cancers, respectively [3].

Research Legacy Summary

This compound is not a modern therapeutic agent but a foundational research tool. Its enduring role has been as a prototype oxindole-based FGFR1 inhibitor, providing the crucial chemical scaffold and mechanistic understanding that facilitated the development of more potent and successful multi-targeted kinase inhibitors used in the clinic today.

References

Key Biochemical & Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on SU4984, which is essential for planning your experiments.

Parameter Value / Description Source / Context
Target Fibroblast Growth Factor Receptor 1 (FGFR1) Kinase [1]
Primary IC50 10 - 20 μM Against FGFR1 kinase activity [1]
Selectivity Profile Also inhibits PDGFR and InsR; does not inhibit EGFR [1] [1]
Binding Mechanism ATP-competitive; forms two H-bonds with hinge region residues Glu562 and Ala564 [1] [1]
Crystal Structure PDB ID not specified in results; structure shows disordered nucleotide binding loop [1] [1]

Proposed Experimental Workflow & Pathway

Based on the gathered information, here is a reconstructed framework for conducting an in vitro kinase assay with this compound. You will need to optimize conditions like buffer composition and substrate concentration.

The following diagram outlines the core experimental workflow and the signaling pathway targeted by this compound.

G cluster_workflow In Vitro Kinase Assay Workflow cluster_pathway Targeted Signaling Pathway Start Prepare Reaction Buffer (Tris/Hepes, Mg²⁺, Mn²⁺, DTT) A Add FGFR1 Kinase Enzyme Start->A B Pre-incubate with this compound (or DMSO vehicle control) A->B C Initiate Reaction with ATP & Substrate Peptide B->C D Incubate at 30°C (30-60 minutes) C->D E Stop Reaction & Detect Phosphorylation (ELISA/HTRF) D->E End Data Analysis (Calculate IC₅₀) E->End FGF FGF Ligand FGFR FGFR1 Receptor FGF->FGFR Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer TK Activated Tyrosine Kinase Domain Dimer->TK ATP ATP ATP->TK Binds Signal Downstream Signaling (Proliferation, Survival) TK->Signal Inhibitor This compound Inhibitor->TK Inhibits

Critical Protocol Parameters & Optimization Tips

To successfully implement the workflow, pay close attention to the following aspects:

  • Key Binding Interactions: this compound occupies the ATP-binding site and forms two critical hydrogen bonds with the backbone atoms of the hinge region residues Glu562 and Ala564 of FGFR1 [1]. Confirming this binding mode through assays or modeling is crucial.
  • Structural Flexibility Consideration: A co-crystal structure of FGFR1 with a related compound revealed two distinct conformations of the nucleotide-binding loop (one "disordered" and one "extended") [1]. This flexibility can impact inhibitor binding and should be considered when interpreting results or performing docking studies.
  • Selectivity Testing: While this compound inhibits FGFR1, it also shows activity against PDGFR and the Insulin Receptor (InsR), but not EGFR [1]. For a thorough profile, include these related kinases in your selectivity panel.
  • Positive Controls: Using a well-characterized FGFR1 inhibitor (e.g., PD173074) as a positive control in your assays is highly recommended to validate the experimental setup [1].

Suggestions for Finding a Complete Protocol

Since a full protocol is not available in the search results, I suggest you:

  • Consult specialized resources like the CST (Cell Signaling Technology) Pathways site, which provides detailed signaling pathways and research guides [2].
  • Search for the original research article that first characterized this compound (published by the Sugen team in the 1990s) as it is likely to contain the most comprehensive experimental details.
  • Review methodologies from publications on later-generation FGFR inhibitors (e.g., SU5402 or PD173074), as their in vitro protocols can be readily adapted for this compound [1].

References

Application Note: SU4984 as an FGFR1 Inhibitor for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Summary for Researchers SU4984 is a well-characterized, cell-permeable inhibitor targeting the ATP-binding site of Fibroblast Growth Factor Receptor 1 (FGFR1). It demonstrates moderate potency and a defined selectivity profile, making it a valuable tool compound for investigating FGF signaling in cellular models. Its primary research application is in the study of cancer mechanisms and signaling pathways.

Introduction and Biological Activity

This compound is an oxindole (indolin-2-one)-based compound that acts as a competitive ATP-antagonist for FGFR1 [1] [2]. Its binding mode within the kinase domain has been elucidated through co-crystal structures, showing that the oxindole core occupies the adenine region of the binding site and forms key hydrogen bonds with the hinge region residues Glu562 and Ala564 [2]. This structural insight is crucial for understanding its mechanism and for the rational design of more potent derivatives.

While its primary target is FGFR1, this compound also exhibits inhibitory activity against other tyrosine kinase receptors, including the platelet-derived growth factor receptor (PDGFR) and the insulin receptor (InsR) [3] [2]. It shows no inhibition of EGFR kinase activity, highlighting its distinct selectivity profile [2]. This pattern of activity should be considered when designing and interpreting experiments involving complex cellular signaling networks.

Key Quantitative Data

The table below summarizes the primary biochemical and cellular inhibitory concentrations (IC₅₀) for this compound against its known targets.

Table 1: this compound Inhibitory Profile (IC₅₀ Values)

Target / Assay System IC₅₀ Value Description / Comments
FGFR1 Kinase Activity (Biochemical assay) 10 - 20 μM Inhibition of kinase activity in the presence of 1 mM ATP [3].
FGFR1 Autophosphorylation (Cellular assay) 20 - 40 μM Inhibition of aFGF-stimulated FGFR1 tyrosine autophosphorylation in mouse NIH/3T3 cells [3].
PDGFR Not Fully Quantified Cited as an inhibitory target, though a specific IC₅₀ is not provided in the available data [3] [2].
Insulin Receptor (InsR) Not Fully Quantified Cited as an inhibitory target, though a specific IC₅₀ is not provided in the available data [3] [2].
Experimental Protocols

Protocol 1: Inhibition of FGFR1 Kinase Activity *In Vitro* This protocol is adapted from methods used to characterize this compound [3].

  • Principle: The assay measures the compound's ability to inhibit the phosphorylation of a substrate by the FGFR1 kinase domain in a biochemical system.
  • Materials:
    • Recombinant FGFR1 kinase domain
    • This compound (prepared as a 10-50 mM stock solution in DMSO)
    • ATP (1 mM final concentration in reaction)
    • Appropriate kinase buffer and substrate (e.g., myelin basic protein)
    • [γ-³²P]ATP or ADP-Glo Kinase Assay kit
  • Procedure:
    • Prepare a dilution series of this compound in DMSO, ensuring the final DMSO concentration is consistent and low (e.g., ≤1%) across all reactions.
    • In a reaction tube, mix the kinase, substrate, and buffer.
    • Initiate the kinase reaction by adding ATP (and tracer if using a radioactive method).
    • Pre-incubate the reaction mixture with this compound or vehicle control (DMSO) for 5 minutes at room temperature before adding ATP [3].
    • Allow the reaction to proceed for a predetermined time (e.g., 30-60 minutes) at 30°C.
    • Terminate the reaction and quantify the amount of phosphorylated product.
    • Calculate percent inhibition relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot dose-response curves to determine the IC₅₀ value.

Protocol 2: Inhibition of FGFR1 Autophosphorylation in Cells This protocol details the assessment of this compound activity in a cellular context using NIH/3T3 cells [3].

  • Principle: This assay evaluates the compound's efficacy in preventing ligand-induced autophosphorylation of full-length FGFR1 in living cells.
  • Materials:
    • NIH/3T3 cells (or other FGFR1-expressing cell line)
    • Acidic FGF (aFGF)
    • This compound (from DMSO stock)
    • Cell culture reagents
    • Lysis buffer (containing protease and phosphatase inhibitors)
    • Antibodies for immunoblotting: anti-phospho-FGFR1 and total FGFR1
  • Procedure:
    • Culture NIH/3T3 cells to ~80% confluence in appropriate growth medium.
    • Serum-starve the cells for several hours to reduce basal signaling.
    • Pre-treat cells with a concentration series of this compound (e.g., 10-90 μM) or DMSO vehicle for a short period (e.g., 5-30 minutes) [3].
    • Stimulate the cells with aFGF (e.g., 10-50 ng/mL) for 5-10 minutes to activate FGFR1.
    • Lyse the cells and quantify total protein.
    • Separate proteins by SDS-PAGE and perform immunoblotting using anti-phospho-FGFR1 and anti-total FGFR1 antibodies.
    • Quantify band intensities. The IC₅₀ is the concentration of this compound that reduces aFGF-stimulated phosphorylation by 50%.
The FGF Signaling Pathway and this compound Mechanism

The diagram below illustrates the FGF signaling pathway and the precise point of inhibition by this compound.

Diagram 1: this compound Inhibition of FGF Signaling. this compound acts intracellularly to block the catalytic activity of the FGFR1 kinase domain. It competitively inhibits ATP binding, thereby preventing receptor autophosphorylation and the subsequent activation of key downstream pathways (RAS/MAPK, PI3K/AKT, PLCγ/PKC) that regulate cell proliferation, survival, and differentiation [4] [5].

Research Applications and Context
  • Lead Compound for Drug Discovery: this compound represents an early foundational structure in kinase inhibitor development. Research has explored modifying its core oxindole scaffold—for instance, by adding aromatic groups at the C5 position—to create derivatives with improved potency and selectivity for FGFR1-3 [1].
  • Tool for Pathway Elucidation: this compound has been instrumental in fundamental research to dissect the roles of FGFR signaling in various physiological and pathological processes, including embryonic development, angiogenesis, and cancer progression [4] [2].
  • Comparison with Other Inhibitors: this compound (IC₅₀ ~10-20 μM) is less potent than later-generation inhibitors like SU5402 (also an indolinone) or PD173074 (IC₅₀ in nanomolar range) [2]. Unlike multi-targeted kinase inhibitors approved for clinical use (e.g., nintedanib, pazopanib), this compound is used primarily as a research tool [1].

References

Physicochemical Properties of SU4984

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified properties of SU4984 relevant for solution preparation [1] [2] [3].

Property Value / Description
CAS Number 186610-89-9 [1] [2] [4]
Molecular Formula C₂₀H₁₉N₃O₂ [1] [2] [3]
Molecular Weight 333.38 g/mol [1] [2] [3]
Physical Form Solid (white to yellow) [1] [2]
Solubility in DMSO ~50 mg/mL (~150 mM) [2]
Storage (Powder) -20°C, protect from light [1] [2]
Storage (Solution) -80°C for long-term (e.g., 6 months) [2]

Protocol for Preparing this compound Stock Solution

The following protocol is adapted from supplier recommendations and research literature for preparing a concentrated stock solution in DMSO [2].

  • Calculation: Determine the mass of this compound required to achieve the desired concentration. For example, to prepare 1 mL of a 50 mg/mL stock solution, 50 mg of this compound is needed.
  • Weighing: Accurately weigh the calculated amount of this compound powder.
  • Dissolution: Transfer the powder to a volumetric vial and add the required volume of anhydrous, sterile DMSO. Note: this compound may require brief sonication to fully dissolve into a clear solution [2].
  • Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use vials.
  • Storage: Store aliquots at -80°C and protect from light. Under these conditions, the solution is typically stable for up to 6 months [2]. For short-term use (one month), storage at -20°C is acceptable, but protection from light is still critical [2].

Safety and Handling Information

This compound is intended for research use only and requires careful handling [1].

  • Hazards: Classified as harmful if swallowed (Acute Toxicity, Category 4) and very toxic to aquatic life with long-lasting effects [1].
  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and impervious clothing. Use suitable respiratory protection if dust or aerosol formation is possible [1].
  • Handling Precautions: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling the product. Use only in a well-ventilated area [1].

Mechanism of Action and Experimental Considerations

Mechanism of Action: this compound is a cell-permeable, ATP-competitive, and reversible inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1), with a reported IC₅₀ of 10-20 μM [2] [3] [4]. It also inhibits other tyrosine kinase receptors, including the Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin Receptor (IR) [2] [4]. The following diagram illustrates its primary mechanism.

G This compound Inhibits FGFR1 Autophosphorylation FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds Dimerization Dimerization FGFR1->Dimerization Activates ATP ATP Dimerization->ATP Recruits Phosphorylation Phosphorylation ATP->Phosphorylation Triggers Signaling Signaling Phosphorylation->Signaling Initiates Cell Proliferation Cell Proliferation Signaling->Cell Proliferation This compound This compound Inhibition Inhibition This compound->Inhibition Competes with ATP Inhibition->Phosphorylation Blocks

Experimental Use: In cellular assays, this compound has been used to inhibit acidic FGF-stimulated FGFR1 tyrosine autophosphorylation in mouse NIH/3T3 cells, with an IC₅₀ reported in the range of 20-40 μM [2]. For in vivo studies, formulations often require further dilution of the DMSO stock solution. A common method involves suspending the compound in a vehicle such as 10% DMSO + 30% PEG-300 + 5% Tween 80 + 55% saline [2].

Applications in Cancer Research

This compound serves as a valuable tool compound in biochemical and cell-based research. Its primary application has been in studying FGFR1 signaling pathways and their role in cancer cell proliferation [2] [5]. Furthermore, the oxindole core of this compound is recognized as an important pharmacophore in medicinal chemistry, inspiring the design and synthesis of new, more potent and selective kinase inhibitors for cancer treatment [6] [5].

Key Considerations for Researchers

  • Incomplete Solubility Data: The solubility of this compound is primarily documented for DMSO. Its solubility profile in other common solvents like water, ethanol, or PBS is not detailed in the available search results, which is a significant knowledge gap for experimental planning.
  • Solution Stability: The provided stability data for solutions in DMSO is specific to storage at -80°C. The stability of the compound in aqueous working solutions at room temperature or physiological conditions should be determined empirically for each experimental system.
  • Handling Practices: Always allow the frozen DMSO stock vial to warm to room temperature before opening to prevent water condensation, which can degrade the compound and cause precipitation.

References

SU4984: Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Basic Chemical Information for SU4984 [1] [2]

Property Details
CAS Number 186610-89-9
Molecular Formula C₂₀H₁₉N₃O₂
Molecular Weight 333.38 g/mol
Chemical Structure An oxindole-based compound [3] [4]
Physical Form Solid powder [1]
Storage (Powder) -20°C, in a cool, well-ventilated area. Keep container tightly sealed and in a dark place under an inert atmosphere. [1] [5]

Biological Activity & Protocol

This compound is a cell-permeable, ATP-competitive, and reversible inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) kinase [2]. It primarily targets the ATP-binding site of the enzyme [3].

Table 2: Key Biochemical and Application Data for this compound [3] [2]

Parameter Value / Description
Primary Target FGFR1 (Fibroblast Growth Factor Receptor 1)
IC₅₀ (FGFR1) 10 - 20 µM
Mechanism Competitive with ATP
Solubility (DMSO) ≥ 3.33 mg/mL (10 mM). Sonication is recommended to dissolve.
Recommended Storage Solution: -80°C for 1 year. Shipping with blue ice is acceptable. [2]
Stock Solution Preparation Protocol

This protocol describes the preparation of a 10 mM stock solution in DMSO, a standard concentration for cell-based assays.

  • Materials

    • This compound powder (e.g., 10 mg)
    • Anhydrous Dimethyl Sulfoxide (DMSO)
    • Analytical balance
    • 1.5 mL or 2.0 mL microcentrifuge tubes (sterile, screw-cap recommended)
    • Micropipettes and sterile tips
    • Sonication device (e.g., ultrasonic water bath)
    • Personal protective equipment (lab coat, gloves, safety goggles)
  • Procedure

    • Calculation: Determine the volume of DMSO required to achieve a 10 mM stock solution. For 10 mg of this compound (MW: 333.38 g/mol):
      • Moles of this compound = 10 mg / 333.38 g/mol = 0.03 mmol
      • Volume of DMSO = 0.03 mmol / 10 mmol/L = 3.0 mL
    • Weighing: Bring the this compound vial to room temperature before opening to minimize moisture absorption. Accurately weigh out the desired amount of powder (e.g., 10 mg).
    • Dissolution: Transfer the weighed powder into a microcentrifuge tube. Add the calculated volume of DMSO.
    • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes.
    • Sonication: Place the tube in an ultrasonic water bath for 3-5 minutes or until the solution appears clear with no visible particles. This step ensures complete dissolution.
    • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes (e.g., 50 µL or 100 µL) into new, sterile microcentrifuge tubes.
    • Storage: Label all aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -80°C.
Workflow Diagram: From Stock Solution to Cell-Based Assay

The following diagram outlines a typical workflow for using this compound in a cell-based experiment to study FGFR1 signaling.

Start Prepare 10 mM Stock Solution (in DMSO) A Dilute in Culture Medium (Serum-free recommended) Start->A Aliquot Thawed B Apply to Cells (e.g., 1-2 hour pre-treatment) A->B C Stimulate with FGF Ligand (+ Heparin) B->C D Incubate (Determine optimal time, e.g., 10 min) C->D E Harvest Cells for Analysis D->E

Critical Safety & Handling Information

Working safely with this compound requires careful attention to its hazards.

  • Hazards: this compound is harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [1]. It may also cause skin and eye irritation (H315, H319) [5].
  • Personal Protective Equipment (PPE): Always wear safety goggles, appropriate protective gloves, and a lab coat. Use the compound only in an area with adequate exhaust ventilation [1].
  • Precautions: Do not eat, drink, or smoke when handling. Wash skin thoroughly after handling. Avoid release to the environment [1].
  • First Aid:
    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately [1].
    • Skin Contact: Rinse skin thoroughly with copious amounts of water. Remove contaminated clothing and seek medical attention [1].
  • Disposal: Dispose of contents and container in accordance with all local, federal, and state regulations by using an approved waste disposal plant [1].

Troubleshooting & Best Practices

  • Poor Solubility: If the powder does not dissolve completely in DMSO after vortexing and sonication, you may gently warm the tube with your hand. Avoid heating the DMSO solution excessively.
  • Precipitate in Working Solution: If precipitate forms upon dilution in aqueous buffer, ensure the DMSO concentration in your final assay is kept low (typically ≤ 0.1-0.5%). Preparing fresh working dilutions from the stock is recommended.
  • Low Activity: Verify the storage conditions and age of your stock solution. Always use the latest batch possible and run a positive control (e.g., a known FGFR1 inhibitor) in your assays to confirm system functionality.

References

SU4984 Molecular Docking Study: Application Notes and Experimental Protocols for Kinase Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SU4984 as a Research Tool

This compound is a protein tyrosine kinase inhibitor with particular activity against fibroblast growth factor receptor 1 (FGFR1). This small molecule compound with molecular formula C₂₀H₁₉N₃O₂ and molecular weight of 333.38 g/mol belongs to the oxindole chemical class and serves as an important research tool in kinase biology and cancer research [1] [2]. This compound exhibits inhibitory activity against FGFR1 with reported IC₅₀ values ranging between 10-20 μM in enzymatic assays [2]. Beyond its primary target, this compound demonstrates additional inhibitory activity against platelet-derived growth factor receptor (PDGFR) and the insulin receptor (InsR), making it a valuable compound for studying tyrosine kinase signaling networks and their roles in cellular processes [1] [2].

The compound has been utilized in various research contexts, including investigation of angiogenesis mechanisms, cancer cell proliferation, and endothelial cell function [3]. Its chemical structure contains key features common to kinase inhibitors, including a heterocyclic scaffold that facilitates interactions with the kinase ATP-binding pocket [4]. Researchers value this compound not only for its specific inhibitory profile but also as a structural template for designing novel kinase inhibitors with improved potency and selectivity [5].

Structural Insights and Binding Mechanism

Molecular Characteristics and Binding Interactions

This compound belongs to the indolinone chemical class of kinase inhibitors and functions by competing with ATP for binding in the kinase catalytic domain [5]. Crystallographic studies of FGFR1 kinase complexed with this compound reveal that the compound binds within the ATP-binding cleft located between the kinase's N-terminal and C-terminal subdomains [5]. This binding pocket is predominantly hydrophobic in character but contains key hydrogen bonding residues critical for inhibitor recognition and binding.

Structural analyses demonstrate that this compound forms two hydrogen bonds with the hinge region of FGFR1 kinase, specifically with the backbone carbonyl oxygen of Glu562 and the backbone nitrogen of Ala564 [5]. These interactions mimic those normally formed by the adenine ring of ATP and represent a common binding motif for many kinase inhibitors. The flexibility of the nucleotide binding loop in FGFR1 kinase presents both challenges and opportunities for docking studies, as this region can adopt multiple conformations that significantly impact inhibitor binding [5].

Table 1: Key Structural Features of this compound and Their Functional Roles

Structural Feature Chemical Characteristics Role in Kinase Binding
Oxindole core Heterocyclic scaffold with hydrogen bond donors/acceptors Forms key hydrogen bonds with hinge region residues Glu562 and Ala564
Aromatic substituents Planar hydrophobic groups Engages in π-π stacking and hydrophobic interactions with hydrophobic cleft residues
Piperazine moiety Basic nitrogen-containing heterocycle Enhances solubility and participates in charge-charge interactions
Aldehyde group Electrophilic carbonyl functionality May form additional hydrogen bonds with protein backbone
Quantitative Binding Affinity Data

Table 2: Experimentally Determined Inhibitory Profile of this compound

Target Kinase IC₅₀ Value Experimental System Assay Conditions Reference
FGFR1 10-20 μM Purified kinase domain 1 mM ATP, 5 min incubation [2]
FGFR1 (cellular) 20-40 μM NIH 3T3 cells aFGF-induced autophosphorylation [2]
PDGFR Not specified Not specified Comparable to FGFR1 inhibition [1]
Insulin receptor Not specified Not specified Comparable to FGFR1 inhibition [1]
c-Kit Significant reduction at 5 μM C2 and P815 cells Constitutive phosphorylation [2]

Molecular Docking Methodology

Pre-docking Preparations
3.1.1 Protein Structure Preparation

The initial step in docking this compound involves careful preparation of the kinase structure. Researchers typically retrieve FGFR1 kinase structures from the Protein Data Bank (PDB), with particular attention to structures that capture the flexibility of the nucleotide binding loop [5]. The preparation process involves:

  • Removal of crystallographic additives: Water molecules, ions, and original ligands are removed from the structure to create a clean binding site [6].
  • Addition of hydrogen atoms: Polar hydrogens are added to the protein structure to enable proper hydrogen bonding during docking [6].
  • Assignment of partial charges: Atomic partial charges are assigned using appropriate force fields such as Kollman united-atom charges [6].
  • Energy minimization: A brief energy minimization is performed to relieve steric clashes while preserving the overall protein fold [6].

For FGFR1 kinase, special consideration should be given to the conformational state of the nucleotide binding loop, which can adopt either a "disordered" conformation or an "extended" conformation that forms part of a β-strand [5]. Researchers may need to perform docking experiments against multiple conformations to comprehensively explore potential binding modes.

3.1.2 Ligand Preparation

This compound requires proper molecular optimization before docking simulations:

  • Generation of 3D coordinates: If starting from a 2D structure, generate accurate 3D atomic coordinates [7].
  • Energy minimization: Apply appropriate force fields to obtain a low-energy conformation [7].
  • Torsion assignment: Define rotatable bonds to explore conformational flexibility during docking [6].
  • Charge assignment: Calculate partial atomic charges using methods such as Gasteiger-Marsili or other suitable approaches [6].
Docking Protocol Using AutoDock

The following detailed protocol outlines the steps for docking this compound into kinase targets using AutoDock, one of the most commonly used docking programs in kinase inhibitor research [6]:

  • Grid generation:

    • Create a three-dimensional grid box centered on the ATP-binding site using AutoGrid.
    • Recommended grid size: 60 × 60 × 60 Å with grid spacing of 0.300 Å [6].
    • Ensure the grid encompasses the entire binding cleft where the intact ligand would be embedded.
  • Docking parameters:

    • Apply the Lamarckian genetic algorithm for conformational sampling.
    • Use the following typical parameters: 50-100 docking runs, population size of 150, maximum number of 2.5 × 10⁶ energy evaluations, and mutation rate of 0.02 [6].
    • For FGFR1 kinase, implement hydrogen bond constraints with the hinge region residues (Glu562 or Ala564) to improve pose prediction accuracy [5].
  • Pose evaluation and selection:

    • Cluster resulting poses based on root-mean-square deviation (RMSD) tolerances of 1.0-2.0 Å.
    • Select the lowest-energy representative from the largest cluster for further analysis.
    • Validate docking poses by comparison with known crystal structures of FGFR1-inhibitor complexes when available [5].

G Start Start Docking Protocol P1 Protein Preparation Remove waters/ligands Add hydrogens Assign charges Energy minimization Start->P1 P2 Ligand Preparation 3D coordinate generation Energy minimization Torsion assignment Charge calculation P1->P2 P3 Grid Generation 60×60×60 Å box 0.300 Å spacing Center on ATP site P2->P3 P4 Docking Parameters Genetic algorithm 50-100 runs H-bond constraints P3->P4 P5 Pose Evaluation Cluster analysis (RMSD) Energy assessment Pose selection P4->P5 P6 Validation Compare with crystal structures Binding affinity prediction P5->P6 End Docking Complete P6->End

Short title: this compound Molecular Docking Workflow

Post-docking Analysis and Validation

Following docking simulations, comprehensive analysis of the results is essential:

  • Binding mode analysis: Identify specific hydrogen bonds, hydrophobic interactions, and π-π stacking between this compound and kinase residues [6].
  • Binding energy calculations: Use scoring functions to estimate binding free energy, with more negative values indicating stronger binding [6].
  • Structural alignment: Compare predicted binding poses with crystallographic data for this compound analogs when available [5].
  • Selectivity assessment: Dock this compound against multiple kinase structures (e.g., EGFR, VEGFR2, Src) to evaluate potential selectivity or promiscuity [5].

Researchers should pay particular attention to the hydrogen bonding pattern with the hinge region, as this is a critical determinant of binding affinity and inhibitor specificity in kinase targets [5].

Research Applications and Case Studies

Kinase Selectivity Profiling

This compound has been employed as a reference compound in kinase selectivity studies. In one comprehensive investigation, researchers docked this compound and related compounds against twelve different protein tyrosine kinases to identify selectivity patterns [6]. The study revealed that while this compound primarily targets FGFR1, it exhibits measurable affinity for other kinases including PDGFR and InsR [6] [1]. This cross-reactivity profile makes this compound particularly useful as a structural template for designing selective kinase inhibitors.

The docking analyses demonstrated that subtle differences in the size and hydrophobicity of the ATP-binding pocket across kinase families significantly influence this compound binding affinity [5]. Specifically, the spatial arrangement of gatekeeper residues and the conformation of the activation loop were identified as key structural determinants of this compound selectivity [5]. These insights inform the rational design of next-generation inhibitors with enhanced specificity for particular kinase targets.

Angiogenesis Research Applications

This compound has proven valuable in elucidating FGF-mediated signaling pathways in endothelial cells and their roles in angiogenesis. Experimental protocols using this compound in angiogenesis research typically include:

  • Treatment conditions: Apply this compound at concentrations ranging from 5-50 μM to endothelial cells (e.g., HUVECs) [3].
  • Stimulation with FGF2: Treat cells with 10-50 ng/mL FGF2 to activate FGFR signaling [3].
  • Inhibition duration: Incubate with this compound for 1-24 hours depending on the specific readout.
  • Functional assays:
    • Network formation assay: Seed HUVECs on Matrigel and quantify tube formation after 4-16 hours [3].
    • Proliferation assay: Measure cell proliferation using MTT or BrdU incorporation after 24-72 hours [3].
    • Phosphorylation analysis: Assess FGFR1 autophosphorylation and downstream signaling (ERK1/2) by Western blotting [3].

In one representative study, this compound application at 20 μM significantly inhibited FGF2-induced network formation in HUVECs, demonstrating the compound's efficacy in blocking angiogenic processes [3]. These experimental approaches have helped elucidate the critical role of FGFR signaling in pathological angiogenesis associated with endometrial adenocarcinoma and other cancers [3].

Troubleshooting and Technical Considerations

Common Experimental Challenges

Researchers may encounter several technical challenges when working with this compound in docking studies and biological assays:

  • Solubility limitations: this compound has limited aqueous solubility. Prepare stock solutions in DMSO (typically 10-50 mM) and ensure final DMSO concentrations in cellular assays do not exceed 0.1% to maintain cell viability [2].
  • Cellular toxicity: At higher concentrations (>50 μM), this compound may exhibit non-specific cytotoxic effects. Include appropriate vehicle controls and dose-response curves to confirm specific inhibition [2].
  • Conformational flexibility: The flexibility of the kinase nucleotide binding loop can complicate docking predictions. Consider docking against multiple protein conformations to account for this flexibility [5].
  • Binding pose accuracy: If docking poses appear inconsistent with known structure-activity relationships, apply hydrogen bond constraints to the hinge region residues to guide pose prediction [5].
Data Interpretation Guidelines

Proper interpretation of this compound docking and experimental results requires attention to several key factors:

  • IC₅₀ correlation: Computational binding energies should correlate with experimental IC₅₀ values, though absolute correlation may be limited by scoring function inaccuracies.
  • Selectivity rationale: Use docking results to explain this compound's activity profile across multiple kinases based on structural differences in their ATP-binding sites.
  • Cellular activity: Bridge the gap between enzymatic inhibition and cellular activity by considering cell permeability, efflux, and metabolic stability.

Conclusion

This compound serves as a valuable research tool for investigating tyrosine kinase function and inhibitor design. The molecular docking protocols and experimental applications outlined in this document provide researchers with comprehensive guidance for utilizing this compound in kinase studies. When properly employed, this compound docking can yield important insights into kinase-ligand interactions, inhibitor selectivity patterns, and structure-based drug design principles applicable to diverse therapeutic areas, particularly in oncology and angiogenesis research.

References

SU4984 Biological Activity and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

SU4984 is a protein tyrosine kinase inhibitor known to suppress Fibroblast Growth Factor Receptor 1 (FGFR1) and also inhibit the activity of platelet-derived growth factor receptors (PDGFR) and insulin receptors (IR) [1] [2]. The quantitative data for its inhibitory effects is summarized in the table below.

Table 1: Summary of this compound Inhibitory Activity

Target / Cellular Process IC50 / Effective Concentration Experimental Context (from reference)
FGFR1 Kinase Activity 10-20 μM In vitro kinase assay with 1 mM ATP [1]
FGFR1 Autophosphorylation 20-40 μM Inhibition of aFGF-induced autophosphorylation in NIH 3T3 cells [1]
C2 KIT Phosphorylation ~50% reduction at 5 μM Reduction in constitutive phosphorylation [1]
Cell Viability (C2, P815 cells) 1-10 μM (6-day treatment) Induction of cell death [1]

The diagram below illustrates the primary signaling pathway inhibited by this compound and its consequent cellular effects, based on the data from Table 1.

G This compound Inhibits FGFR1 Signaling Pathway FGF FGF Growth Factor FGFR1 FGFR1 Receptor FGF->FGFR1 Binds ATP ATP FGFR1->ATP Utilizes ADP ADP ATP->ADP Converts to Signaling Downstream Signaling ADP->Signaling Triggers CellGrowth Cell Growth & Proliferation Signaling->CellGrowth Promotes This compound This compound Inhibitor This compound->ADP Prevents

A Representative Kinase Assay Methodology

While a specific protocol for this compound was not found, the ADP-Glo Kinase Assay is a universal, luminescence-based method suitable for measuring the activity of kinases like FGFR1 and the effect of their inhibitors [3]. This method quantifies ADP generated during the kinase reaction.

Key Steps of the ADP-Glo Assay:

  • Kinase Reaction: The kinase enzyme is incubated with its substrate and ATP in the presence or absence of the inhibitor (this compound). The reaction is stopped after a specific period.
  • ATP Depletion: ADP-Glo Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
  • ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the accumulated ADP back into ATP.
  • Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction. The emitted luminescence signal is directly proportional to the ADP amount and thus to the kinase activity. A decrease in signal in the this compound-treated group indicates inhibition [3].

The workflow for this assay is outlined below.

G ADP-Glo Kinase Assay Workflow Step1 1. Kinase Reaction (Kinase + Substrate + ATP ± this compound) Step2 2. ATP Depletion (Add ADP-Glo Reagent) Step1->Step2 Step3 3. ADP Conversion (Add Detection Reagent) Step2->Step3 Step4 4. Luminescence Detection (Signal ∝ ADP ∝ Kinase Activity) Step3->Step4

Key Considerations for Your Experiment

Based on the gathered information, here are critical parameters to consider when designing your this compound kinase assay:

  • ATP Concentration: The reported IC50 of 10-20 μM for FGFR1 was determined in the presence of a high (1 mM) concentration of ATP [1]. Be aware that inhibitor potency can appear lower under high ATP conditions, as they often compete with ATP for binding.
  • Dose-Response: To accurately determine the IC50 value for this compound against your target kinase, you should test the compound across a range of concentrations (e.g., from 1 μM to 100 μM).
  • Solvent and Controls: this compound is typically dissolved in DMSO [2]. Ensure that the final concentration of DMSO is the same in all assay wells (including control wells) to avoid solvent effects. Always include controls with no inhibitor (100% activity) and no enzyme (background signal).

References

Application Notes: SU4984 as a Protein Tyrosine Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

SU4984 is an oxindole-based (indolinone) compound identified as a protein tyrosine kinase inhibitor. Its most characterized activity is against Fibroblast Growth Factor Receptor 1 (FGFR1), but it also demonstrates inhibitory activity against the Insulin Receptor (InsR) and Platelet-Derived Growth Factor Receptor (PDGFR), making it a valuable, though non-selective, tool for early-stage kinase research [1] [2] [3].


Quantitative Profiling of this compound Inhibition

The table below summarizes the key quantitative data on this compound's inhibitory activity. The potency is indicated by the half-maximal inhibitory concentration (IC50).

Table 1: Summary of this compound Inhibitory Activity (IC50)

Target / Assay System IC50 Value Experimental Context & Notes
FGFR1 Kinase Activity 10 - 20 μM In vitro kinase assay in the presence of 1 mM ATP [3].
FGFR1 Autophosphorylation 20 - 40 μM Cellular assay in mouse NIH/3T3 cells, inhibition of aFGF-stimulated tyrosine autophosphorylation [3].
Insulin Receptor (InsR) Reported Inhibitor Qualitatively confirmed as a target, but specific IC50 values are not detailed in the available literature [2].
PDGFR Reported Inhibitor Qualitatively confirmed as a target, but specific IC50 values are not detailed in the available literature [2].
Mechanism of Action and Structural Biology

This compound functions by competitively binding to the ATP-binding site in the tyrosine kinase domain [1] [2].

  • Binding Mode: The oxindole core of this compound occupies the site where the adenine ring of ATP binds. Moiety extensions from the core form crucial hydrogen bonds with the backbone atoms in the hinge region of the kinase, specifically with residues Glu562 and Ala564 in FGFR1 [2].
  • Conformational Impact: The binding of inhibitors like this compound can induce conformational changes in the flexible nucleotide-binding loop of the kinase, which contributes to its inhibitory effect [1] [2].

The following diagram illustrates the core mechanism of action of ATP-competitive tyrosine kinase inhibitors like this compound.

SU4984_Mechanism ATP ATP Kinase Kinase Domain (ATP Binding Site) ATP->Kinase Inhibitor This compound Inhibitor->Kinase Phosphorylation Tyrosine Phosphorylation Kinase->Phosphorylation Catalyzes Signaling Downstream Signaling Phosphorylation->Signaling

Diagram 1: Mechanism of ATP-competitive kinase inhibition. This compound and ATP compete for binding to the kinase domain, preventing normal phosphorylation and downstream signal transduction.

Key Experimental Protocols

The protocols below are based on methodologies used in foundational studies to characterize this compound.

Protocol 1: In Vitro Kinase Activity Assay

This protocol measures the direct inhibition of a kinase's enzymatic activity.

  • Principle: A purified kinase domain (e.g., FGFR1) is incubated with this compound and ATP. The transfer of the phosphate group from ATP to a substrate (tyrosine residue on a peptide or protein) is measured.
  • Procedure:
    • Reaction Setup: Combine purified kinase, reaction buffer, ATP (1 mM final concentration), and a substrate in a tube.
    • Inhibitor Treatment: Pre-incubate the kinase with a range of this compound concentrations (e.g., 0-100 μM) for a short period (e.g., 5-15 minutes) before adding ATP [3].
    • Termination & Detection: Stop the reaction after a set time. Quantify phosphorylation using methods like ELISA, a luminescence-based ADP-Glo assay, or by measuring incorporation of radioactive ³²P from γ-[³²P]-ATP.
  • Data Analysis: Plot the percentage of remaining kinase activity against the log of this compound concentration to determine the IC50 value (see Table 1).

Protocol 2: Cellular Autophosphorylation Assay

This protocol assesses the inhibition of receptor autophosphorylation in a cellular context.

  • Principle: Cells expressing the target receptor (e.g., NIH/3T3 for FGFR1) are stimulated with a ligand (e.g., aFGF). This compound treatment inhibits the receptor's autophosphorylation, which is detected via immunoblotting.
  • Procedure:
    • Cell Culture & Treatment: Culture cells and serum-starve them to minimize background signaling. Pre-treat cells with this compound (e.g., 10-90 μM) for a defined period (e.g., 5 minutes to 1 hour) [3].
    • Stimulation: Stimulate the receptor with its specific growth factor (e.g., aFGF).
    • Cell Lysis & Immunoblotting: Lyse cells and resolve proteins by SDS-PAGE. Transfer to a membrane and probe with an anti-phosphotyrosine antibody or a receptor-specific phospho-antibody.
  • Data Analysis: The reduction in phosphorylated receptor band intensity, normalized to total receptor protein, indicates the level of inhibition.

The workflow for this cellular assay is detailed below.

Cellular_Assay_Workflow Start Culture Target Cells (e.g., NIH/3T3) Starve Serum Starvation Start->Starve Treat Pre-treatment with This compound Starve->Treat Stimulate Ligand Stimulation (e.g., aFGF) Treat->Stimulate Lyse Cell Lysis and Protein Extraction Stimulate->Lyse Blot Immunoblot Analysis: - Phospho-specific Ab - Total protein Ab Lyse->Blot Analyze Data Analysis: Band Densitometry Blot->Analyze

Diagram 2: Experimental workflow for assessing this compound inhibition of receptor autophosphorylation in cells.

Critical Considerations for Researchers
  • Selectivity: this compound is a first-generation inhibitor with limited selectivity. Its activity against InsR and PDGFR means observed phenotypic effects in complex cellular systems cannot be attributed solely to FGFR1 inhibition without rigorous validation using genetic or other pharmacological tools [2].
  • Potency: With IC50 values in the high micromolar range, this compound is considered a relatively weak inhibitor compared to later-developed compounds (e.g., PD173074, which is potent in the nanomolar range) [2] [4].
  • Modern Context: While this compound was crucial for early structural and mechanistic studies [1], current research favors more potent and selective inhibitors or clinical-grade compounds for therapeutic development.

References

Comprehensive Application Notes and Experimental Protocols for SU4984 in FGFR Suppression Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SU4984 and FGFR Inhibition

This compound is a protein tyrosine kinase inhibitor with particular activity against fibroblast growth factor receptor 1 (FGFR1), exhibiting an IC₅₀ value of 10-20 μM for this receptor [1]. This small molecule inhibitor belongs to the indolin-2-one chemical class and represents an important research tool for investigating FGFR signaling pathways in various disease contexts [2]. This compound demonstrates a unique kinase inhibition profile, also targeting platelet-derived growth factor receptor (PDGFR) and insulin receptor, though with varying potencies [1]. The compound functions through competitive inhibition at the ATP-binding site of tyrosine kinase domains, thereby preventing receptor autophosphorylation and subsequent downstream signaling cascade activation [2]. This compound has been utilized extensively in basic research to elucidate FGFR functions and as a lead compound for developing more selective FGFR inhibitors [2].

The therapeutic relevance of FGFR inhibition continues to grow, as abnormal FGFR signaling is implicated in numerous pathological conditions, including various cancers, cardiovascular diseases, and metabolic disorders [3]. This compound has been particularly valuable in cancer research due to the established role of FGFR signaling in promoting tumor cell proliferation, survival, and angiogenesis [1] [4]. Additionally, research has explored its potential applications in cardiac conditions, chronic kidney disease, and other disorders characterized by dysregulated growth factor signaling [3]. The compound's well-characterized mechanism and broad utility across research domains make it an essential tool for investigators studying tyrosine kinase signaling pathways and their modulation.

Biochemical Properties and Specifications

This compound possesses well-defined chemical characteristics that contribute to its biological activity and determine appropriate handling and storage conditions. The compound has a molecular weight of 333.38 g/mol and follows the chemical formula C₂₀H₁₉N₃O₂ [1]. Its CAS registry number (186610-89-9) provides a unique identifier for precise material identification and sourcing. This compound typically appears as a white to yellow solid at room temperature and requires protection from light during storage to maintain stability [1]. For long-term preservation, recommended storage conditions include maintaining the compound at 4°C with protection from light, while stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month [1].

Table 1: Biochemical Properties of this compound

Property Specification
CAS Number 186610-89-9
Molecular Formula C₂₀H₁₉N₃O₂
Molecular Weight 333.38 g/mol
Physical Form White to yellow solid
Storage Conditions 4°C, protect from light
DMSO Solubility 50 mg/mL (149.98 mM)

The solubility profile of this compound indicates high solubility in DMSO (50 mg/mL), which facilitates the preparation of concentrated stock solutions for subsequent dilution in aqueous assay buffers [1]. This solubility characteristic is particularly important for cell-based assays, where maintaining the compound in solution at effective concentrations is essential for obtaining reliable results. When preparing stock solutions, it is recommended to use newly opened DMSO to prevent water absorption that might affect concentration accuracy, and sonication may be employed to ensure complete dissolution [1]. Researchers should note the hygroscopic nature of DMSO and take appropriate precautions to exclude moisture from stock solutions to maintain compound stability over time.

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assay

The kinase inhibition assay evaluates this compound's direct effects on FGFR1 enzymatic activity through measurement of phosphorylation inhibition. Begin by preparing the reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 1 mM ATP. Dilute this compound in DMSO to create a concentration series (typically 1-100 μM), ensuring the final DMSO concentration does not exceed 1% in any reaction. Add the FGFR1 kinase domain (commercial preparation) at a concentration of 10-50 nM to the reaction mixture. Initiate the phosphorylation reaction by adding an appropriate substrate peptide (such as Poly(Glu:Tyr) 4:1) to a final concentration of 0.1-0.5 mg/mL. Incubate the reaction mixture for 30-60 minutes at 30°C [1].

Terminate the reaction by adding EDTA to a final concentration of 10 mM or through the addition of acid. Quantify phosphorylation using ELISA-based detection with anti-phosphotyrosine antibodies or through radiometric measurement if using [γ-³²P]ATP. Include controls containing DMSO without inhibitor to determine maximum kinase activity, and reactions without enzyme to establish background signal. Calculate percent inhibition for each this compound concentration and determine IC₅₀ values using non-linear regression analysis of log(inhibitor) versus response curves [1] [2]. This protocol can be adapted for assessing inhibition of other tyrosine kinases such as PDGFR and insulin receptor by substituting the appropriate kinase domain and optimal substrates.

Cell-Based FGFR1 Autophosphorylation Assay

The assessment of FGFR1 autophosphorylation in cellular contexts provides critical information about this compound's ability to modulate receptor activity in biologically relevant systems. Culture NIH/3T3 cells (or other FGFR-expressing cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% newborn bovine serum and penicillin-streptomycin (10,000 U/mL) at 37°C in a 5% CO₂ atmosphere [4]. Plate cells at an appropriate density (e.g., 1×10⁵ cells per well in 6-well plates) and allow to adhere overnight. Serum-starve cells for 12-16 hours to reduce basal signaling activity. Pre-treat cells with this compound (typically 10-90 μM concentration range) for 30-60 minutes before stimulating with 10 ng/mL acidic FGF (aFGF) for 5 minutes [1].

After stimulation, immediately place cells on ice and wash with cold phosphate-buffered saline (PBS). Lyse cells using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C. Determine protein concentration in supernatants and subject equal amounts (20-40 μg) to SDS-PAGE separation. Transfer proteins to PVDF membranes and perform immunoblotting using anti-phospho-FGFR1 (Tyr653/654) antibodies to detect activated receptors [1]. Strip membranes and re-probe with total FGFR1 antibodies to confirm equal loading. Quantify band intensities using densitometry software and express phospho-FGFR1 levels relative to total FGFR1.

Cell Viability and Apoptosis Assessment

Evaluation of antiproliferative effects and induction of cell death provides functional readouts of this compound biological activity. Seed target cells (such as Hela cells or neoplastic mast cells expressing activated KIT mutants) in 96-well plates at a density of 3-5×10³ cells per well in complete medium [4] [5]. After 24 hours, replace medium with fresh medium containing this compound at concentrations ranging from 1-100 μM, including DMSO-only controls. Incubate cells for 48-96 hours, then assess viability using the MTT assay by adding 10-20 μL of 5 mg/mL MTT solution per well and incubating for 2-4 hours at 37°C [4].

Carefully remove medium and solubilize formed formazan crystals in DMSO. Measure absorbance at 570 nm using a plate reader, with reference measurement at 630-690 nm. Calculate percent viability relative to DMSO-treated controls. For apoptosis detection, use the TUNEL assay by fixing cells with 4% paraformaldehyde for 1 hour at 25°C after this compound treatment [4]. Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice. Incubate with TUNEL reaction mixture for 60 minutes at 37°C in the dark, then visualize fluorescence using a microscope with appropriate excitation and emission filters. Counterstain with DAPI to identify all nuclei and quantify apoptosis incidence by determining the percentage of TUNEL-positive cells.

Table 2: Key Experimental Parameters for this compound Bioassays

Assay Type Cell Line/System This compound Concentration Range Key Readout Parameters
FGFR1 Kinase Inhibition Purified FGFR1 kinase domain 1-100 μM IC₅₀ = 10-20 μM
Cellular Autophosphorylation NIH/3T3 cells + aFGF stimulation 10-90 μM IC₅₀ = 20-40 μM
Cell Viability Hela cells, neoplastic mast cells 1-100 μM Concentration-dependent reduction
KIT Inhibition Mast cells with constitutive KIT 5 μM 50% phosphorylation reduction

Signaling Pathways and Mechanistic Insights

This compound exerts its biological effects primarily through competitive inhibition at the ATP-binding site of FGFR1's tyrosine kinase domain, as revealed by crystal structure analyses [2]. The oxindole core of this compound occupies the adenine binding region and extends to make contact with residues Glu562 and Ala564 in the hinge region between the two kinase lobes [2]. The phenyl ring of this compound forms an oxygen-aromatic contact with the carbonyl oxygen of Ala564, while the piperazine ring establishes van der Waals contacts with Gly567 in FGFR1 [2]. This specific binding mode prevents ATP binding and subsequent receptor autophosphorylation, thereby inhibiting downstream signaling cascades including the Ras-Raf-MAPK, PI3K-Akt, STATs, and PLCγ pathways [2] [6].

The inhibition of FGFR signaling by this compound produces diverse cellular consequences depending on the biological context. In cancer cell models, this compound treatment reduces proliferation and induces apoptosis, as demonstrated by increased DNA fragmentation evidenced through TUNEL assays and PARP expression [4]. This compound also triggers oxidative stress at the membrane level, indicated by significant increases in intracellular malonyl-dialdheyde (MDA) formation, suggesting membrane lipoperoxidation as a potential mechanism contributing to cell death [4]. Additionally, this compound demonstrates inhibitory activity against constitutively activated KIT mutants, showing particular effectiveness against juxtamembrane domain mutations in mastocytosis models [5]. This multi-target inhibition profile, while reducing specificity, enhances this compound's utility in systems where multiple tyrosine kinases contribute to pathological signaling.

G FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds Phosphorylation Receptor Autophosphorylation FGFR->Phosphorylation Activates This compound This compound Inhibitor ATP ATP Binding This compound->ATP Competes With This compound->ATP Inhibits ATP->Phosphorylation Requires Downstream1 Ras-Raf-MAPK Pathway Phosphorylation->Downstream1 Activates Downstream2 PI3K-Akt Pathway Phosphorylation->Downstream2 Activates Downstream3 STATs Pathway Phosphorylation->Downstream3 Activates Downstream4 PLCγ Pathway Phosphorylation->Downstream4 Activates CellularEffects Cellular Effects: Proliferation, Survival, Differentiation, Migration Downstream1->CellularEffects Downstream2->CellularEffects Downstream3->CellularEffects Downstream4->CellularEffects

Figure 1: this compound Inhibition of FGFR Signaling Pathway - This diagram illustrates the mechanism by which this compound competitively inhibits ATP binding to FGFR1, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways that regulate critical cellular processes.

Research Applications and Context

Cancer Research Applications

This compound has been extensively employed in oncological research to investigate the contributions of FGFR signaling to tumor pathogenesis and progression. In glioblastoma multiforme (GBM) models, this compound has helped characterize the complex signaling networks involving multiple co-activated receptor tyrosine kinases, including EGFR, ERBB family members, and FGFRs [6]. Research has demonstrated that this compound effectively inhibits wild-type KIT receptor and exhibits variable activity against constitutively activated KIT mutants, showing particular effectiveness against juxtamembrane domain mutations in mastocytosis models [5]. This inhibitory activity directly correlates with induced death of neoplastic mast cells, highlighting the potential therapeutic relevance of tyrosine kinase inhibition in this disease context [5].

The compound has also served as an important structural template for developing more potent and selective FGFR inhibitors. Structure-activity relationship studies based on the this compound scaffold have led to designed derivatives with improved pharmacological properties [2]. For instance, structural modifications at the C5 position of the indolin-2-one core with aromatic groups have yielded compounds with enhanced selectivity profiles against different FGFR isoforms [2]. Such medicinal chemistry optimization efforts have resulted in second-generation inhibitors with significantly improved potency, such as PD166866, which demonstrates approximately 100-fold higher activity compared to this compound [4]. These developments underscore the continuing value of this compound as a lead compound in anticancer drug discovery initiatives.

Chemical Probes and Mechanism Studies

Beyond direct therapeutic modeling, this compound serves as a valuable chemical probe for dissecting FGFR functions across biological systems. In cardiovascular research, this compound has been utilized to investigate FGFR-mediated signaling in cardiac hypertrophy and heart failure models, particularly those associated with FGF23-mediated activation of FGFR4 [3]. In metabolic disease research, the compound has helped elucidate roles of FGFR signaling in diabetes and obesity pathologies [3]. These diverse applications highlight the utility of this compound as a tool for probing FGFR biology across physiological systems and disease states.

The experimental use of this compound has been instrumental in validating FGFRs as therapeutic targets and understanding resistance mechanisms to targeted therapies. Research has revealed that despite the prevalence of FGFR alterations in cancers like glioblastoma, effective therapeutic targeting often requires combination approaches addressing parallel signaling pathways and compensatory mechanisms [6]. This compound continues to provide fundamental insights into kinase inhibitor selectivity and the structural determinants of binding specificity among closely related tyrosine kinases, information critical for rational drug design [2].

Technical Considerations and Limitations

Researchers employing this compound should consider several important technical aspects to ensure experimental reproducibility and appropriate interpretation. The compound's moderate potency (IC₅₀ in micromolar range) compared to newer-generation inhibitors may necessitate higher working concentrations that could increase potential for off-target effects [1] [4]. Appropriate control experiments using alternative FGFR inhibitors or genetic approaches (e.g., siRNA knockdown) should be considered to confirm specificity of observed effects. The multi-target nature of this compound, while potentially advantageous in certain research contexts, complicates attribution of biological effects specifically to FGFR inhibition, particularly given its additional activities against PDGFR and insulin receptor [1].

Solubility and stability considerations significantly influence experimental design. While this compound exhibits good solubility in DMSO, researchers should verify compound integrity throughout extended experiments using analytical methods such as LC-MS when possible [1]. In cell-based assays, the use of serum-containing media may influence compound availability due to protein binding, potentially reducing effective concentrations. For in vivo applications, formulation challenges may arise due to this compound's physicochemical properties, necessitating specialized delivery systems for adequate bioavailability [1]. Additionally, researchers should consider the differential sensitivity of various FGFR isoforms, with this compound demonstrating highest potency against FGFR1, reduced activity against FGFR2 and FGFR3, and minimal inhibition of FGFR4 [2]. These technical considerations are essential for appropriate experimental design and data interpretation across research applications.

Conclusion

This compound remains a valuable research tool for investigating FGFR signaling biology and developing targeted therapeutic approaches. Its well-characterized mechanism as a tyrosine kinase inhibitor with particular activity against FGFR1, combined with established experimental protocols for assessing its biological effects, makes it particularly useful for both basic research and drug discovery applications [1] [2]. The continuing utility of this compound as a structural template for developing more potent and selective FGFR inhibitors underscores its enduring relevance in biomedical research [2]. As targeting FGFR signaling continues to emerge as a promising therapeutic strategy for various cancers, cardiovascular diseases, and metabolic disorders, this compound provides an important foundational tool for validating these targets and optimizing intervention strategies [3]. Researchers should nevertheless remain mindful of the compound's multi-target profile and moderate potency when designing experiments and interpreting results, employing appropriate controls and validation approaches to ensure research rigor and reproducibility.

References

Comprehensive Application Notes and Protocols: SU4984 Experimental Use in NIH 3T3 Cells for FGFR Signaling Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

SU4984 (also known in early literature as a tyrosine kinase inhibitor) represents an important tool compound in the study of fibroblast growth factor receptor (FGFR) signaling pathways in biological systems. This small molecule inhibitor belongs to the indolin-2-one chemical class and has demonstrated specific activity against FGFR1, making it particularly valuable for investigating FGF-mediated processes in research applications. The NIH 3T3 murine fibroblast cell line has served as a standard model system for studying fibroblast behavior, growth factor signaling, and transformation assays due to its robust growth characteristics and well-defined responses to mitogenic stimulation. These cells provide an excellent experimental platform for investigating the functional consequences of FGFR inhibition, making them ideally suited for studies utilizing this compound to dissect FGF-dependent processes.

The significance of this compound in experimental biology stems from its ability to selectively target the ATP-binding pocket of FGFR1, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling cascade activation. Research applications of this compound in NIH 3T3 cells include the investigation of FGF-mediated mitogenesis, differentiation, transformation, and cellular migration. Additionally, this compound has been utilized as a pharmacological tool to elucidate the contribution of FGFR signaling in various physiological and pathophysiological processes, including embryonic development, wound healing, and oncogenic transformation. While more selective and potent FGFR inhibitors have since been developed, this compound remains historically significant as one of the early well-characterized inhibitors that helped establish the therapeutic potential of targeting FGFR signaling pathways.

Mechanism of Action and Structural Basis

Molecular Targeting of this compound

This compound functions as a competitive ATP-antagonist that binds specifically to the tyrosine kinase domain of fibroblast growth factor receptors, particularly FGFR1. The inhibitor exhibits an IC50 value of 10-20 μM against FGFR1 kinase activity, demonstrating moderate potency with significant selectivity advantages for early investigative work [1]. Structural analyses reveal that this compound occupies the adenine region of the ATP-binding site and extends to make contact with residues in the hinge region between the two kinase lobes of FGFR1. Specifically, the oxindole core of this compound forms critical hydrogen bonds with the backbone carbonyl oxygen of Glu562 and nitrogen of Ala564 within the kinase domain, thereby stabilizing the inhibitor in the binding pocket and preventing ATP binding [2] [1].

The binding interaction is further stabilized by additional structural features of this compound. The phenyl ring of this compound forms an oxygen-aromatic contact with the carbonyl oxygen of Ala564, while the piperazine ring establishes van der Waals contacts with Gly567 in FGFR1 [2]. This specific binding mode not only blocks ATP binding but also prevents receptor activation and subsequent autophosphorylation, effectively terminating the downstream signaling cascade. The relatively simple chemical structure of this compound, based on the indolin-2-one scaffold, has served as a starting point for the development of more potent and selective FGFR inhibitors, including SU5402 and later clinical candidates [1].

FGFR Signaling Pathway and Inhibition

The following diagram illustrates the FGF signaling pathway and the specific point of this compound inhibition:

G FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binding ReceptorActivation Receptor Activation FGFR->ReceptorActivation Dimerization This compound This compound Inhibitor This compound->FGFR Binding to ATP Pocket This compound->ReceptorActivation Inhibits ATP ATP ATP->this compound Competition ADP ADP ATP->ADP Phosphate Transfer DownstreamSignaling Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt, STAT, PLCγ) ReceptorActivation->DownstreamSignaling CellularResponse Cellular Responses (Proliferation, Differentiation, Migration) DownstreamSignaling->CellularResponse

Figure 1: FGF Signaling Pathway and this compound Inhibition Mechanism - This diagram illustrates the sequential activation of FGFR signaling and the competitive inhibition by this compound at the ATP-binding site, preventing receptor autophosphorylation and downstream cascade activation.

Experimental Protocols

NIH 3T3 Cell Culture and Maintenance

Protocol Objective: To establish and maintain healthy NIH 3T3 cell cultures for this compound inhibition studies. Proper cell culture techniques are fundamental to obtaining reproducible and reliable experimental results.

  • Culture Medium Preparation: Prepare complete growth medium using Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% donor calf serum and 1.5 g/L sodium bicarbonate [3]. Filter-sterilize the medium using a 0.22 μm membrane filtration system and store at 4°C for up to four weeks. Optional supplements may include 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin, though these should be optimized based on experimental requirements and potential interactions with this compound.

  • Subculturing Procedure: Remove and discard spent culture medium. Gently rinse the cell monolayer with phosphate-buffered saline (PBS) without calcium and magnesium. Add sufficient 0.25% trypsin-EDTA solution to cover the cell layer (approximately 1-2 mL for a T75 flask) and incubate at 37°C for 2-5 minutes. Closely monitor cells under a microscope until the cell layer is dispersed. Add complete growth medium (approximately 2 times the volume of trypsin-EDTA used) to inactivate trypsin. Aspirate and dispense into new culture vessels at appropriate subcultivation ratios (typically 1:4 to 1:8 for NIH 3T3 cells). Incubate cultures at 37°C in a humidified atmosphere with 5% CO₂ [3].

  • Cryopreservation: Harvest cells during the logarithmic growth phase following the subculturing procedure above. Resuspend the cell pellet in complete growth medium containing 10% DMSO at a density of 1-5 × 10⁶ cells/mL. Transfer 1 mL aliquots to cryovials and freeze using a controlled rate freezer or place in an isopropanol chamber at -80°C overnight before transferring to liquid nitrogen for long-term storage.

This compound Inhibitor Preparation and Treatment

Protocol Objective: To properly prepare this compound stock solutions and establish appropriate treatment conditions for NIH 3T3 cells.

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound by dissolving the compound in high-quality dimethyl sulfoxide (DMSO). Vortex thoroughly until completely dissolved and aliquot into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution remains stable for at least 6 months. Avoid aqueous-based solvents as this compound has poor solubility in water.

  • Working Solution Preparation: Prepare fresh working solutions for each experiment by diluting the stock solution in serum-free or complete culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability. For dose-response studies, prepare a serial dilution series covering the effective concentration range of 1-100 μM, with 10-20 μM being typical for FGFR1 inhibition [1].

  • Cell Treatment Procedure: Plate NIH 3T3 cells at appropriate densities (30-50% confluence for signaling studies, higher densities for proliferation assays) and allow to adhere overnight. Replace medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO at equivalent concentration). For FGF stimulation experiments, pre-treat cells with this compound for 1-2 hours before adding FGF ligands. Include appropriate controls (untreated, vehicle-only, and positive inhibition controls if available) in all experimental designs.

Cell Proliferation and Viability Assays

Protocol Objective: To assess the effects of this compound on NIH 3T3 cell proliferation and viability in the context of FGF stimulation.

  • Experimental Setup: Seed NIH 3T3 cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium and allow to adhere for 24 hours. Serum-starve cells for 12-24 hours by replacing medium with DMEM containing 0.5% donor calf serum to synchronize cells in G0/G1 phase. Treat cells with this compound across the desired concentration range (typically 1-100 μM) in medium containing 0.5-1% serum with or without FGF stimulation (10-50 ng/mL bFGF). Include vehicle controls and untreated controls for baseline measurements.

  • MTT Assay Procedure: Following treatment (usually 48-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Carefully remove the medium and dissolve the resulting formazan crystals in DMSO. Measure the absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader. Calculate cell viability as a percentage relative to vehicle-treated controls.

  • Alternative Methods: For more precise quantification of cell proliferation, consider using BrdU incorporation assays to measure DNA synthesis or direct cell counting using automated cell counters or hemocytometers. For long-term studies (5-14 days), clonogenic assays may be appropriate to assess the effects of this compound on colony formation capacity.

FGFR Autophosphorylation Analysis

Protocol Objective: To evaluate the inhibition of FGFR autophosphorylation by this compound in NIH 3T3 cells.

  • Cell Stimulation and Lysis: Culture NIH 3T3 cells in 6-well or 60 mm dishes until 70-80% confluent. Serum-starve cells for 12-24 hours to reduce basal signaling activity. Pre-treat cells with this compound (1-100 μM) or vehicle control for 1-2 hours, then stimulate with FGF (10-50 ng/mL) for 10-30 minutes. Include controls without FGF stimulation to establish baseline phosphorylation levels. Immediately place cells on ice, rinse with ice-cold PBS, and lyse using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors.

  • Immunoblotting Procedure: Determine protein concentration of lysates using a BCA or Bradford assay. Separate equal amounts of protein (20-40 μg) by SDS-PAGE (8% or 10% gels) and transfer to PVDF or nitrocellulose membranes. Block membranes with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-FGFR (Tyr653/654), total FGFR, and loading control (e.g., GAPDH or β-actin) overnight at 4°C. Following washes, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and visualize with a digital imaging system.

  • Data Analysis: Quantify band intensities using image analysis software. Normalize phospho-FGFR signals to total FGFR levels and express as percentage of FGF-stimulated control. Determine the IC₅₀ value for this compound by fitting the concentration-response data to a four-parameter logistic equation using appropriate statistical software.

Data Analysis and Interpretation

Quantitative Profiling of this compound Activity

The following table summarizes key experimental parameters and expected outcomes for this compound application in NIH 3T3 cell studies:

Table 1: this compound Experimental Parameters and Expected Outcomes in NIH 3T3 Cells

Experimental Parameter Typical Range/Values Expected Outcome Notes/Methodological Considerations
FGFR1 Kinase IC₅₀ 10-20 μM [1] Concentration-dependent inhibition Measured in enzymatic assays; cellular IC₅₀ may be higher
Cellular Treatment Concentration 1-100 μM Dose-dependent reduction in FGF-mediated responses 10-20 μM typically used for specific FGFR inhibition
Pre-treatment Duration 1-2 hours Maximum inhibition achieved Longer pre-treatment not typically necessary
FGF Stimulation Concentration 10-50 ng/mL Robust receptor activation Dose should be optimized for specific FGF type
Inhibition of Receptor Autophosphorylation 40-80% at 20 μM Significant reduction in phospho-FGFR Assess by immunoblotting 10-30 min post-FGF stimulation
Inhibition of Cell Proliferation 30-70% at 20 μM Reduction in FGF-mediated proliferation Assess by MTT/BrdU after 48-72 hours treatment
Selectivity Profile Active against FGFR1, PDGFR, InsR [1] Multi-kinase inhibition Not selective for FGFR family only; consider off-target effects
Interpretation Guidelines

When interpreting experimental results with this compound, several critical factors must be considered. First, the moderate potency of this compound (IC₅₀ 10-20 μM for FGFR1) means that higher concentrations may be required for complete pathway inhibition in cellular contexts compared to later-generation inhibitors. However, concentrations above 50 μM may increase the risk of off-target effects. Second, researchers should acknowledge that this compound exhibits activity against multiple kinase targets, including PDGFR and the insulin receptor, which necessitates careful experimental design with appropriate controls to distinguish FGFR-specific effects from potential off-target activities [1].

The cellular context and growth conditions significantly influence experimental outcomes. Serum concentration in the culture medium can dramatically affect results, as serum contains multiple growth factors that may activate compensatory pathways when FGFR signaling is inhibited. Therefore, serum starvation prior to FGF stimulation is recommended for signaling studies. Additionally, the specific FGF ligand used for stimulation (e.g., FGF-1, FGF-2, FGF-4) may yield different results due to variations in receptor binding affinity and downstream pathway activation. Finally, NIH 3T3 cells may undergo passage-dependent changes in their responsiveness to FGF stimulation and inhibitors, making it essential to monitor passage number and maintain consistent culture conditions throughout a study series.

Troubleshooting and Optimization

Common Experimental Challenges
  • Poor Inhibitor Efficacy: If this compound fails to inhibit FGF-mediated responses at expected concentrations, first verify the activity and stability of the stock solution by testing a new aliquot or freshly prepared stock. Check the DMSO concentration across treatment conditions to ensure consistency. Confirm that the FGF stimulation is indeed activating FGFR signaling by including a positive control for phosphorylation in the absence of inhibitor. Consider that high serum concentrations (above 5%) may provide compensatory mitogenic signals that mask the effects of FGFR inhibition.

  • Unexpected Cytotoxicity: If this compound treatment causes significant cell death at working concentrations (typically below 50 μM), ensure that the DMSO concentration does not exceed 0.1% in any treatment condition. Verify that the inhibitor is properly diluted in culture medium and added gradually with gentle mixing to prevent local precipitation. Check the passage number and health of the NIH 3T3 cells before treatment, as higher passage cells may exhibit increased sensitivity to kinase inhibitors. Consider performing a time-course experiment to determine if cytotoxicity is time-dependent.

  • Variable Results in Replicate Experiments: Inconsistent results between experiments may stem from changes in cell density, as NIH 3T3 cells exhibit density-dependent growth characteristics. Standardize seeding densities and ensure consistent cell attachment time before treatments. Serum batch variations can significantly affect FGF responsiveness; use the same serum batch throughout a study series and test new batches before implementation. Maintain consistent passage numbers between experiments, as receptor expression and signaling may change with extended culture.

Protocol Optimization Strategies

To enhance the quality and reproducibility of this compound experiments in NIH 3T3 cells, several optimization strategies can be employed. For proliferation assays, perform an initial density titration to identify the optimal seeding density that allows for robust growth without reaching confluence during the assay period. For signaling studies, conduct a time-course experiment for FGF stimulation to determine the peak phosphorylation timepoint under specific experimental conditions. When investigating specific downstream pathways, consider using pathway-specific inhibitors in combination with this compound to delineate signaling mechanisms.

Advanced applications may include combination studies with other targeted agents to identify synthetic lethal interactions or compensatory pathways. For example, combining this compound with EGFR inhibitors may reveal cross-talk between growth factor receptor families. When extending studies to transformed cells, consider establishing isogenic pairs of NIH 3T3 cells with and without oncogenic transformation to distinguish general FGFR signaling from transformation-specific effects. Finally, for mechanistic studies, implement rescue experiments by introducing constitutively active downstream signaling components to confirm the specificity of this compound-mediated inhibition.

Applications and Extensions

Research Applications

This compound has been utilized in various research contexts using NIH 3T3 cells, leveraging their well-characterized responses to growth factor stimulation. One significant application is in the study of FGF-mediated transformation, where NIH 3T3 cells engineered to overexpress FGF receptors or ligands can be treated with this compound to confirm the specificity of transformation. Additionally, this compound has been employed in wound healing models using NIH 3T3 monolayer scratch assays to investigate the contribution of FGF signaling to cell migration and gap closure. These studies help elucidate fundamental mechanisms of fibroblast biology with implications for tissue repair and regeneration.

Another important application involves signaling pathway crosstalk, where this compound is used in combination with inhibitors targeting other growth factor pathways (e.g., EGFR, PDGFR, IGF-1R) to map interactive networks that control fibroblast proliferation and survival. Furthermore, this compound has served as a tool compound in high-content screening approaches, where its well-characterized profile helps validate assays measuring FGFR pathway activation in NIH 3T3 cells engineered with reporters for downstream signaling elements. These diverse applications highlight the utility of this compound as a pharmacological probe for dissecting FGF signaling in a controlled cellular context.

Comparison with Related Compounds

Table 2: Comparison of this compound with Other FGFR-Targeting Compounds

Compound Primary Targets IC₅₀ for FGFR1 Key Characteristics Applications in NIH 3T3
This compound FGFR1, PDGFR, InsR 10-20 μM [1] Early indolinone inhibitor; moderate potency General FGFR inhibition studies; pathway characterization
SU5402 FGFR1, VEGFR ~20 μM Similar scaffold to this compound; different kinase selectivity VEGF and FGF pathway comparison studies
PD173074 FGFR1 ~25 nM [4] Highly potent and selective FGFR inhibitor Specific FGFR inhibition with minimal off-target effects
BGJ398 (Infigratinib) FGFR1-3 Low nM range Clinical-stage selective FGFR inhibitor; ATP-competitive Translationally relevant FGFR inhibition studies

Conclusion

This compound represents a historically significant and still valuable tool compound for investigating FGFR signaling pathways in NIH 3T3 cells. While newer, more potent and selective FGFR inhibitors have been developed, this compound continues to offer utility for research applications requiring moderate potency FGFR inhibition with a well-characterized profile. The protocols and guidelines presented in this document provide a framework for implementing this compound in experimental designs focused on FGF biology, with appropriate considerations for its selectivity profile and optimal usage conditions. As research in growth factor signaling continues to evolve, pharmacological tools like this compound remain essential for dissecting complex cellular signaling networks and validating molecular targets in relevant biological systems.

References

SU4984 Solubility & Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

SU4984 is most commonly dissolved in DMSO to create concentrated stock solutions. The table below summarizes key solubility data and preparation details from commercial suppliers.

Property Details
Recommended Solvent DMSO (for stock solutions) [1] [2] [3]
Typical Stock Concentration 10-50 mg/mL in DMSO [1] [2]
Solubility in DMSO ~50 mg/mL (approx. 150 mM) [1] [2]
Molecular Weight 333.38 g/mol [1] [2] [3]
Storage Powder: -20°C; Stock solution: -80°C (long-term), -20°C (short-term, protect from light) [1] [2]

Experimental Protocols

Preparing a 10 mM DMSO Stock Solution

This is a standard concentration used for in vitro cellular assays.

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed: (333.38 g/mol) × (0.010 mol/L) × (0.001 L) = 3.33 mg.
  • Weigh Compound: Accurately weigh out 3.33 mg of this compound powder.
  • Dissolve in DMSO: Transfer the powder to a sterile vial and add 1 mL of pure, anhydrous DMSO.
  • Mix Thoroughly: Vortex or sonicate the solution briefly to ensure complete dissolution, resulting in a clear solution.
  • Aliquot and Store: Divide the solution into small, single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. Protect from light [1] [2].
Preparing an In Vivo Working Solution

For animal studies, this compound requires a specific formulation to be administered safely. The following suspension protocol is cited from supplier recommendations.

  • Prepare Stock: Create a 50 mg/mL stock solution in DMSO.
  • Prepare Diluent: Dissolve 2 grams of SBE-β-CD in 10 mL of saline to make a 20% SBE-β-CD solution.
  • Mix for Administration: Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution. Add the DMSO to the aqueous solution sequentially and mix well. This yields a 5 mg/mL (15.00 mM) suspension suitable for in vivo studies [1] [2].

This preparation workflow can be visualized as follows:

G Start Start In Vivo Prep S1 Prepare 50 mg/mL This compound in DMSO Start->S1 S3 Add 100µL DMSO Stock to 900µL SBE-β-CD Solution S1->S3 S2 Make 20% SBE-β-CD in Saline S2->S3 S4 Mix Well (Final: 5 mg/mL Suspension) S3->S4 End Ready for In Vivo Use S4->End

Troubleshooting Common Issues

  • If your solution becomes cloudy or precipitates: This indicates the compound is falling out of solution. Gently warm the solution to 37°C and sonicate to re-dissolve. Re-filtering through a 0.2 µm filter may be necessary for sterile applications.
  • If you observe reduced biological activity: this compound is light-sensitive and can degrade over time, especially in solution. Ensure all stock solutions are protected from light by using amber vials or wrapping tubes in aluminum foil. For long-term storage, keep stock solutions at -80°C and avoid repeated freeze-thaw cycles by using small aliquots [1] [2].

This compound Mechanism & Experimental Context

This compound is an ATP-competitive, reversible inhibitor that primarily targets Fibroblast Growth Factor Receptor 1 (FGFR1) with an IC₅₀ of 10-20 µM [1] [2] [3]. It is also known to inhibit the platelet-derived growth factor receptor (PDGFR) and the insulin receptor (InsR), but not the EGF receptor [4]. This mechanism is key to its use in cancer research.

The relationship between this compound's solubility, its preparation, and its function in an experiment is shown below.

G Solubility Good Solubility (50 mg/mL in DMSO) Prep Correct Solution Preparation Solubility->Prep Function Inhibits FGFR1 (IC50 10-20 µM) Prep->Function Effect Desired Experimental Outcome (e.g., Inhibit Cell Growth) Function->Effect Problem1 Problem: Precipitation Consequence1 Consequence: Lower effective concentration in assay Problem1->Consequence1 Consequence1->Function Problem2 Problem: Compound Degradation Consequence2 Consequence: Loss of biological activity Problem2->Consequence2 Consequence2->Function

References

SU4984 cytotoxicity in cells

Author: Smolecule Technical Support Team. Date: February 2026

SU4984 Compound Overview

This compound is a research compound recognized as an inhibitor for several protein tyrosine kinases. The table below summarizes its primary known targets and cellular effects based on current literature.

Property Description
CAS Number 186610-89-9 [1]
Molecular Formula C₂₀H₁₉N₃O₂ [1]
Known Primary Targets Fibroblast growth factor receptor 1 (FGFR1/Flg) tyrosine kinase activity [1].
Other Inhibitory Activities Inhibits FGF-induced phosphorylation of ERK1/ERK2; also reported to inhibit platelet-derived growth factor (PDGF) receptor and insulin receptor tyrosine phosphorylation, but not EGF receptor kinase activity [1].

| Reported Cytotoxic/Cytoprotective Effects | • Promotes apoptosis in HeLa cells (cytotoxic) [2]. • Protects pancreatic islet (β-cells) from cytokine-induced death (cytoprotective) [3] [4]. |

Mechanism of Action & Experimental Context

The cytotoxic or cytoprotective outcome of this compound treatment is highly dependent on the biological context, as it inhibits multiple kinases.

This compound This compound FGFR1 FGFR1 This compound->FGFR1 Inhibits PDGFR PDGFR This compound->PDGFR Inhibits IR IR This compound->IR Inhibits Other Kinases\n(e.g., FRK/RAK) Other Kinases (e.g., FRK/RAK) This compound->Other Kinases\n(e.g., FRK/RAK) Inhibits FGF Signaling\n(Proliferation, Survival) FGF Signaling (Proliferation, Survival) FGFR1->FGF Signaling\n(Proliferation, Survival) Blocks PDGF Signaling PDGF Signaling PDGFR->PDGF Signaling Blocks Insulin Signaling Insulin Signaling IR->Insulin Signaling Blocks Cytoprotection\n(e.g., β-cells) Cytoprotection (e.g., β-cells) FGF Signaling\n(Proliferation, Survival)->Cytoprotection\n(e.g., β-cells) In specific contexts Cytotoxicity\n(e.g., HeLa cells) Cytotoxicity (e.g., HeLa cells) Blocks other\nsurvival pathways Blocks other survival pathways Blocks other\nsurvival pathways->Cytotoxicity\n(e.g., HeLa cells) In specific contexts JAK/STAT\nSignaling? JAK/STAT Signaling? Other Kinases\n(e.g., FRK/RAK)->JAK/STAT\nSignaling? Cytokine-Induced\nβ-cell Death Cytokine-Induced β-cell Death JAK/STAT\nSignaling?->Cytokine-Induced\nβ-cell Death Promotes Inhibits Inhibits Blocks cytokine-induced\nβ-cell death Blocks cytokine-induced β-cell death Inhibits->Blocks cytokine-induced\nβ-cell death Results in

The diagram above shows that this compound can lead to opposing cellular outcomes. In HeLa cancer cells, this compound inhibits FGFR1, a key driver of proliferation and survival, leading to membrane damage, oxidative stress, DNA fragmentation, and apoptosis [2]. Conversely, in normal pancreatic β-cells, this compound inhibits the kinase FRK/RAK. This inhibition blocks a key step in the cell death pathway triggered by inflammatory cytokines (like IL-1β and IFN-γ), thereby protecting the cells from death [3] [4].

Experimental Protocols & Data

Here are methodologies for key applications of this compound cited in the literature.

Assessing Cytotoxicity in Cancer Cells (HeLa Cell Model)

This protocol is adapted from a study investigating the antiproliferative effects of this compound [2].

  • 1. Cell Culture: Maintain HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% newborn bovine serum and penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [2].
  • 2. Drug Treatment: Treat cells with this compound across a concentration range (e.g., 0.1 - 50 µM) for 24 hours [2].
  • 3. Viability Assessment (MTT Assay):
    • After treatment, add MTT reagent to cells.
    • Measure the absorbance at 570 nm. The signal correlates with the number of viable cells [2].
  • 4. Membrane Damage (Lipoperoxidation Assay):
    • Use a commercial kit to measure malondialdehyde (MDA), a byproduct of lipid peroxidation.
    • Quantify the absorbance of the MDA-chromophore complex at 586 nm. Increased MDA indicates oxidative membrane damage [2].
  • 5. Apoptosis Detection (TUNEL Assay):
    • Permeabilize cells and label DNA strand breaks with fluorescent-dUTP using terminal deoxynucleotidyl transferase.
    • Visualize fluorescence to detect apoptotic cells [2].
Assessing Cytoprotection in Pancreatic β-Cells

This protocol is based on studies using this compound to protect islet cells from cytokine-induced death [3] [4].

  • 1. Islet Preparation: Isolate islets from mouse models (e.g., FRK/RAK knockout mice) or use normal rodent islets [4].
  • 2. Cytokine Challenge: Expose islets to a cytotoxic cytokine mixture (e.g., IL-1β + IFN-γ) to model the inflammatory environment of Type I diabetes [4].
  • 3. This compound Co-treatment: Co-incubate islets with cytokines and this compound (e.g., 10-50 µM) or transfert with siRNA against FRK/RAK as a parallel strategy [3] [4].
  • 4. Cell Death Measurement (LDH Release Assay):
    • Collect culture medium from treated islets.
    • Use a coupled enzymatic reaction to measure lactate dehydrogenase (LDH) released by damaged cells.
    • For colorimetric detection, measure formazan product absorbance at 490 nm. Fluorescence detection (ex/em ~560/590 nm) is a more sensitive alternative [5].
  • 5. Data Analysis: Compare LDH release from groups: control, cytokines only, and cytokines + this compound. A significant reduction in LDH release in the this compound group indicates cytoprotection [3] [4].

Troubleshooting Common Issues

Here are solutions to common problems researchers might encounter.

Problem Possible Cause Suggested Solution
Lack of Effect Low activity or degradation of compound; off-target pathway. Confirm compound solubility and prepare fresh stock solutions. Validate with a positive control (e.g., PD166866 for FGFR1). Use siRNA knockdown to confirm target specificity [3] [2].
High Background Cytotoxicity Serum starvation or solvent toxicity. Ensure serum concentration is appropriate for cell survival. Keep final DMSO concentration low (e.g., <0.1%). Include a vehicle control in all experiments.
Inconsistent Results Between Models Differential kinase dependency and expression. Do not assume universal effect. Determine baseline activity of the target pathway (e.g., FGFR, FRK) in your specific cell model before experimentation.

Summary of Quantitative Data

The table below consolidates key quantitative findings from the literature for easy reference.

Cell Type / Model This compound Concentration Reported Effect / IC₅₀ Key Experimental Readout
HeLa (Human Cervical Cancer) [2] 2.5 - 50 µM ~75% cell death at 25 µM (via MTT assay) Decreased cell viability, increased apoptosis
Mouse Pancreatic Islets [3] [4] 10 - 50 µM Significant reduction in cytokine-induced cell death Decreased LDH release
Enzyme Assay (FGFR1) Not explicitly stated in results Potent inhibitor (relative to other compounds) [6] Inhibition of tyrosine kinase activity

References

SU4984 Activity Data and Recommended Concentrations

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary biochemical and cellular activity data for SU4984, which serves as a starting point for concentration optimization [1] [2].

Assay Type Target IC₅₀ / Effective Concentration Key Experimental Conditions
Biochemical Kinase Assay FGFR1 10-20 μM [1] [2] Cell-permeable, ATP-competitive inhibitor; assay performed with 1 mM ATP [2].
Cellular Autophosphorylation FGFR1 20-40 μM [2] Inhibition of aFGF-stimulated FGFR1 tyrosine autophosphorylation in NIH/3T3 cells [2].
Cellular Cytotoxicity - 1-10 μM [2] Kills C2 and P815 cells after 6 days of treatment [2].

This compound is also reported to inhibit other tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR) and the insulin receptor (InsR), so its effects in complex cellular environments are not specific to FGFR1 [2] [3].

Experimental Design and Optimization Workflow

Successful optimization requires considering your specific experimental conditions. The workflow below outlines the key decision points.

Start Start: Define Experimental Goal A1 Determine assay type: In vitro kinase assay vs. Cellular phenotype Start->A1 A2 Consider ATP concentration A1->A2 A3 Check cellular model for FGFR1 expression and activity A2->A3 B1 Run pilot dose-response A3->B1 B2 Test range: 1 μM to 100 μM B1->B2 B3 Include controls: Vehicle and positive control B2->B3 C1 Analyze data for IC₅₀/EC₅₀ B3->C1 C2 Check for off-target effects C1->C2 C3 Select optimal concentration for main experiment C2->C3 End Proceed to Main Experiment C3->End

Key Optimization Factors
  • ATP Concentration: this compound is ATP-competitive [1]. The reported IC₅₀ of 10-20 μM was determined in the presence of a high (1 mM) concentration of ATP [2]. If your assay uses lower ATP levels, you may find that a lower concentration of this compound is sufficient for inhibition.
  • Cellular Context: The effective concentration in cells (20-40 μM for autophosphorylation) is higher than the biochemical IC₅₀ due to factors like cell permeability and intracellular ATP levels [2]. Always establish a dose-response curve in your specific cell model.
  • Solubility and Storage: this compound is typically dissolved in DMSO. The solubility in DMSO is approximately 50 mg/mL (~150 mM) [2] [4]. Stock solutions should be stored at -20°C or -80°C, protected from light [2] [4].

Troubleshooting Common Issues

Unexpectedly low inhibition efficacy

  • Potential Cause 1: The ATP concentration in your assay is too high, out-competing the inhibitor.
  • Solution: Reduce the ATP concentration if possible, or increase the this compound concentration accordingly. Use a positive control inhibitor if available.
  • Potential Cause 2: The inhibitor stock has degraded.
  • Solution: Prepare fresh stock solutions in DMSO, avoid repeated freeze-thaw cycles, and always protect from light [2] [4].

High cellular toxicity at reported concentrations

  • Potential Cause: Off-target effects. This compound inhibits PDGFR and InsR, which can affect cell viability and confound results [2] [3].
  • Solution: If high toxicity is observed in the 1-10 μM range [2], it may be related to off-target inhibition. Consider running a shorter treatment duration or using additional pharmacological and genetic tools to confirm that observed phenotypes are specifically due to FGFR1 inhibition.

High background or non-specific binding in cellular assays

  • Potential Cause: Non-specific binding of proteins or other components to surfaces.
  • Solution: While not directly tested with this compound, general best practices for binding assays include using appropriate blocking agents (e.g., BSA, casein) and optimizing buffer composition with additives like detergents (e.g., Tween-20) to minimize non-specific interactions [5].

Key Technical Notes for Reporting

  • Positive Control: The co-crystal structure of this compound bound to the FGFR1 kinase domain (PDB ID: 1AGW) provides a definitive positive control for its mechanism of action and can be cited as structural proof of binding [6].
  • Specificity Warning: Due to its multi-kinase activity, data generated with this compound should be interpreted with caution. Conclusions about FGFR1-specific functions should be corroborated with other specific inhibitors (e.g., PD173074 [3]) or genetic approaches (e.g., siRNA).

References

SU4984 handling precautions light sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

SU4984 Handling and Storage Guide

Aspect Precautions
Storage (Lyophilized) Store desiccated at -20°C; stable for 36 months [1].
Storage (Solution) Store solution at -20°C protected from light; use within 1 month to prevent potency loss. Aliquot to avoid repeated freeze-thaw cycles [1].
Light Sensitivity Protect from light during storage and experiments. Solution storage instructions indicate photosensitivity [1].
Reconstitution Soluble in DMSO to 50 mg/mL (149.98 mM). Solution may require ultrasonication [1].

This compound Properties & Safety Overview

Property / Aspect Description
CAS Number 186610-89-9 [1].
Molecular Weight 333.38 g/mol [1].
Mechanism of Action Cell-permeable, reversible, ATP-competitive inhibitor of FGFR1 (IC50 = 10-20 µM). Also inhibits PDGFR and IGF-1R [1] [2].
Appearance White to yellow solid [1].
Intended Use For research use only. Not for human drug use. [3] [1].
Safety Notice No specific safety data provided in search results. Handle with standard lab precautions. Consult material safety data sheet (MSDS) for safe handling procedures.

Experimental Protocol for Inhibiting FGFR1 Autophosphorylation

This protocol outlines the use of this compound to inhibit acidic FGF-stimulated FGFR1 tyrosine autophosphorylation in NIH3T3 cells, based on cited research [1].

1. Cell Preparation

  • Culture mouse NIH/3T3 cells in standard growth medium.
  • Seed cells in appropriate culture plates and allow them to adhere and reach desired confluence.

2. Pre-treatment with this compound

  • Prepare a stock solution of this compound in DMSO.
  • Dilute the stock to required concentrations in cell culture medium. Final concentrations of 10-90 µM have been used in this assay [1].
  • Pre-treat cells with this compound solutions for 5 minutes [1].

3. Stimulation and Inhibition

  • Stimulate the pre-treated cells with acidic FGF (aFGF) to activate FGFR1.
  • The this compound inhibitor will compete with ATP to inhibit the receptor's tyrosine kinase activity.

4. Analysis

  • After a 5-minute stimulation period, lyse the cells.
  • Analyze the level of FGFR1 tyrosine autophosphorylation via immunoblotting (Western blot) [1].
  • The IC50 value for this inhibitory effect in NIH3T3 cells is approximately 20-40 µM [1].

workflow Experimental Workflow for this compound Start Start Experiment Prep Prepare NIH/3T3 Cells Start->Prep Drug Pre-treatment with This compound (10-90 µM) for 5 min Prep->Drug Stim Stimulate with Acidic FGF (aFGF) Drug->Stim Inhibit This compound inhibits FGFR1 autophosphorylation Stim->Inhibit Analyze Cell Lysis and Immunoblotting Analysis Inhibit->Analyze End Measure IC50: 20-40 µM Analyze->End

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to protect this compound from light? While the exact degradation pathway isn't detailed, the supplier's specific instruction to store the solution "protected from light" strongly indicates that exposure to light can cause photodegradation, leading to a loss of chemical potency and unreliable experimental results [1].

Q2: What is the best practice for preparing and storing a stock solution of this compound?

  • Solvent: Use DMSO. The solubility is 50 mg/mL [1].
  • Aliquoting: Upon first preparation, aliquot the stock solution into single-use vials to minimize repeated freeze-thaw cycles, which can degrade the compound [1].
  • Storage: Store the aliquots at -20°C and ensure they are protected from light. Use within one month [1].

Q3: My experimental results with this compound are inconsistent. What should I check? First, verify your handling and storage procedures:

  • Light Exposure: Confirm the compound and its solutions were never left out under bright lights for extended periods.
  • Solution Age: Check how long your stock solution has been stored. If it's beyond one month, its potency may have decreased. Prepare a fresh aliquot [1].
  • Freeze-Thaw Cycles: Avoid repeatedly thawing and refreezing the main stock. Use aliquots.
  • Concentration Verification: Ensure your working concentrations are accurately calculated and diluted from the stock.

References

SU4984: Vehicle Control & Solubility Guide

Author: Smolecule Technical Support Team. Date: February 2026

A vehicle control is a preparation containing all the solvents and agents used to dissolve the compound, except for the compound itself. It is essential for confirming that any observed biological effects are due to the compound and not the solvent.

Based on the manufacturer's information, here is the solubility and recommended preparation method for SU4984.

Solubility and Stock Solution Preparation

Aspect Details
Molecular Weight 333.38 g/mol [1] [2]
Primary Solvent DMSO [1] [2]
Solubility in DMSO ~50 mg/mL (~149.98 mM) [1]
Recommended Stock Concentration 40 mg/mL (in DMSO) [2]

Preparation Method: For a 10 mM stock solution, you can dissolve 3.33 mg of this compound in 1 mL of DMSO. Sonication is recommended to aid dissolution [2].

Experimental Formulation Guide

The table below summarizes a formulation for in vivo studies, adapted from the supplier's documentation. Important Note: This is a general example. You must optimize the formulation for your specific experimental system [1].

Step Solvent/Agent Volume Concentration/Note
1 DMSO Stock Solution 100 µL e.g., 50 mg/mL
2 20% SBE-β-CD in Saline 900 µL Added sequentially after DMSO
Final Concentration 1 mL 5 mg/mL (15.00 mM), suspension

Vehicle Control Preparation: To prepare the vehicle control, follow the exact steps above, using pure DMSO instead of the this compound stock solution and maintaining the same volumes of all other components.

This compound Background & Protocol Information

To provide more context for your experiments, here is some background on this compound and a cited experimental protocol.

Mode of Action and Usage: this compound is a cell-permeable, ATP-competitive, and reversible inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) with an IC₅₀ of 10-20 μM [2]. It is used in cancer-related research to suppress kinase activity and receptor autophosphorylation [1].

Cited Experimental Protocol: The following cell-based assay protocol is adapted from the supplier's documentation [1].

  • Compound Treatment: this compound was used at concentrations ranging from 1–10 μM.
  • Incubation Time: Treatment duration was 6 days.
  • Observed Effect: The treatment resulted in the death of C2 and P815 cells.

Troubleshooting & Key Considerations

  • Sonication is Key: If the compound does not dissolve fully in DMSO, brief sonication is an effective and recommended step [2].
  • Light Sensitivity: this compound requires protection from light during storage and while preparing solutions to prevent degradation [1].
  • Sequential Preparation: For in vivo formulations, add co-solvents sequentially from left to right (as listed in the formulation table) and mix evenly after each addition [1].

This compound Signaling Pathway

To clarify the biological context of your work, the following diagram illustrates the signaling pathway inhibited by this compound, based on its known targets [1] [3] [2].

G FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds Phosphorylation Phosphorylation FGFR1->Phosphorylation Activates ATP ATP ATP->Phosphorylation Provides Phosphate Cellular_Processes Cellular_Processes Phosphorylation->Cellular_Processes Regulates This compound This compound This compound->FGFR1 Inhibits This compound->ATP Competes With

References

SU4984 cellular toxicity threshold

Author: Smolecule Technical Support Team. Date: February 2026

SU4984 Cellular Toxicity Overview

The cellular toxicity of this compound is not defined by a single universal threshold but is instead highly dependent on your specific experimental system. The table below summarizes key toxicity findings from various studies to guide your experimental planning.

Cell Type / System Reported Effect & Concentration Experimental Context / Key Finding
Neoplastic Mast Cells [1] Cell death at 1-10 μM 6-day treatment; effect correlates with inhibition of constitutively activated KIT mutants.
NIH 3T3 Cells [2] [3] Inhibition of aFGF-stimulated FGFR1 autophosphorylation (IC₅₀: 20-40 μM) 5-minute treatment; measures inhibition of receptor phosphorylation rather than direct cell death.
HUVECs (Endothelial) [4] Used at 10-50 μM Studied for its inhibitory effect on FGFR1 to block FGF2-mediated network formation and proliferation; not a direct toxicity assay.
Pancreatic Islets [5] Reduced cytokine-induced cell death Used as a tool to inhibit FRK/RAK kinase, demonstrating a protective effect against specific cytotoxic stimuli.

Key Experimental Protocols

Here are detailed methodologies for common experiments involving this compound, as cited in the literature. Adhering to these protocols will help ensure the reproducibility of your results.

Inhibition of FGFR1 Autophosphorylation in NIH 3T3 Cells

This protocol is used to confirm the direct inhibitory activity of this compound on its primary target, FGFR1 [2] [3].

  • Cell Line: Mouse NIH/3T3 fibroblasts.
  • Treatment:
    • Stimulation: Treat cells with acidic Fibroblast Growth Factor (aFGF) to induce FGFR1 autophosphorylation.
    • Inhibition: Co-treat cells with this compound at a concentration range of 10-90 μM for 5 minutes.
  • Analysis: Assess the level of FGFR1 tyrosine autophosphorylation by immunoblotting.
Induction of Cell Death in Neoplastic Mast Cells

This protocol demonstrates the cytotoxic application of this compound in a disease-relevant model [1].

  • Cell Line: Neoplastic mast cells expressing constitutively activated KIT mutants (e.g., juxtamembrane or kinase domain mutations).
  • Treatment: Treat cells with this compound at concentrations ranging from 1 to 10 μM for 6 days.
  • Analysis: Measure cell death. The efficacy is directly correlated with the compound's ability to inhibit the specific KIT mutant present.

This compound Mechanism and Signaling Pathway

This compound exerts its cellular effects by inhibiting specific receptor tyrosine kinases (RTKs). The diagram below illustrates its primary mechanism and the downstream consequences that can lead to cellular toxicity in sensitive models.

G This compound This compound FGFR1 FGFR1 &other RTKs (PDGFR, InsR) This compound->FGFR1 Inhibits Autophosphorylation Receptor Autophosphorylation FGFR1->Autophosphorylation Downstream Downstream Signaling (e.g., FGF2, ERK1/2) Autophosphorylation->Downstream Outcomes Cellular Outcomes Downstream->Outcomes Proliferation Proliferation Outcomes->Proliferation Sustains Survival Survival Outcomes->Survival Sustains Cell Death\n(Toxicity in sensitive cells) Cell Death (Toxicity in sensitive cells) Outcomes->Cell Death\n(Toxicity in sensitive cells) this compound Blocks

Troubleshooting Common Experimental Issues

  • Lack of Observed Toxicity: If you do not see the expected cytotoxic effect, first verify that your cell model expresses the primary targets of this compound (e.g., FGFR1). Consider running a positive control experiment using a well-established protocol from the table above, such as the inhibition of aFGF-stimulated FGFR1 phosphorylation in NIH 3T3 cells [2] [3].
  • Inconsistent Results Between Cell Lines: The toxicity of this compound is highly context-dependent. It can kill neoplastic mast cells with specific KIT mutations at low concentrations (1-10 μM) [1], while only inhibiting pathways in other cells at much higher concentrations (>20 μM) [4] [2]. Always reference literature that uses a similar cellular context to your own.
  • Off-Target Effects: Be aware that this compound is not completely selective. Besides FGFR1, it also inhibits other tyrosine kinases like the platelet-derived growth factor receptor (PDGFR) and the insulin receptor (InsR) [2] [6]. Design control experiments, such as using more selective inhibitors, to confirm that the observed effects are due to the inhibition of your intended target.

References

SU4984 research use only not for human application

Author: Smolecule Technical Support Team. Date: February 2026

SU4984 Compound Overview

This compound is a protein tyrosine kinase inhibitor utilized in cancer research. The table below summarizes its key characteristics:

Property Description
Primary Target Fibroblast Growth Factor Receptor 1 (FGFR1) [1]
IC₅₀ for FGFR1 10-20 μM [1]
Other Targets Platelet-derived growth factor receptor (PDGFR) and Insulin receptor (IR) [1]
CAS Number 186610-89-9 [1]
Molecular Formula C₂₀H₁₉N₃O₂ [1]
Molecular Weight 333.38 g/mol [1]
Core Structure Oxindole (Indolin-2-one) [2] [3] [4]
Research Application For research use only. Not for human consumption or diagnostic use [1] [3].

Mechanism of Action and Design

This compound is a well-known FGFR inhibitor based on an oxindole core, which is a common scaffold in kinase inhibitor research [2] [4].

  • Binding Mode: The oxindole core of this compound occupies the adenine region of the ATP-binding site in FGFR1, forming hydrogen bonds with the hinge region. Its phenyl ring and piperazine group extend to make additional contacts, including van der Waals interactions [2].
  • Rational Design: this compound serves as a lead compound for designing more potent and selective inhibitors. Common modifications include adding aromatic rings at the 5-position of the oxindole to occupy a hydrophobic region, and altering the terminal piperazine group [2] [4].

The following diagram illustrates the general signaling pathway that this compound inhibits and its binding location.

fgfr_pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization FGFR->Dimerization ATP Binding ATP Binding Dimerization->ATP Binding ATP ATP ATP->ATP Binding Binds This compound This compound This compound->ATP Binding Competes Signaling Signaling Proliferation Proliferation Signaling->Proliferation Survival Survival Signaling->Survival ATP Binding->Signaling

Experimental Use and Handling

Formulation and Storage

Proper preparation and storage are critical for experimental reproducibility.

  • Solubility: Soluble in DMSO at 50 mg/mL (149.98 mM) [1].
  • Storage: Solid should be stored at 4°C and protected from light. Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month (protect from light). Avoid repeated freeze-thaw cycles [1].
  • In Vivo Formulation (Example): One protocol recommends using 10% DMSO + 90% (20% SBE-β-CD in Saline) to create a suspended solution for administration [1].
Cellular Assay Protocol

The following methodology is adapted from assays used to characterize this compound [1].

  • Inhibition of FGFR1 Autophosphorylation in NIH/3T3 Cells
    • Cell Line: Mouse NIH/3T3 fibroblast cells.
    • Stimulation: Treat cells with acidic FGF to stimulate FGFR1 tyrosine autophosphorylation.
    • Inhibition: Co-incubate with this compound (e.g., 10-90 μM) for 5 minutes.
    • Analysis: Detect inhibition levels by immunoblotting using an antibody against phosphorylated tyrosine. This compound demonstrated an IC₅₀ of 20-40 μM in this assay [1].

Troubleshooting Guide

Here are solutions to common issues researchers might encounter.

Problem Possible Cause Suggested Solution
Low potency in cellular assay Low cellular permeability or stability Verify compound solubility and use fresh stock solutions. Consider using a delivery vehicle like SBE-β-CD for in vitro work [1].
Precipitation in aqueous buffer Low aqueous solubility of this compound DMSO stock should be added to buffer immediately before use with brief vortexing or sonication. Do not exceed the solubility limit in your final assay medium [1].
Unexpected off-target effects Inhibition of PDGFR or IR [1] Include additional control experiments to rule out effects mediated by these other known targets of this compound.
Inconsistent results between replicates Compound degradation or improper storage Use a fresh aliquot from stock. Ensure stock solution is protected from light and has not undergone multiple freeze-thaw cycles [1].

Frequently Asked Questions

  • Is this compound selective for FGFR1? No. While it was initially identified as an FGFR1 inhibitor, this compound also shows activity against other tyrosine kinase receptors, including the platelet-derived growth factor receptor and the insulin receptor. It has low affinity for FGFR4 [1] [2].

  • What is a typical starting concentration for cellular assays? Based on its IC₅₀, experiments often use this compound in the range of 5-100 μM [1]. A dose-response curve (e.g., from 5 μM to 90 μM) should be established for each new cell system.

  • What is the significance of the oxindole core? The oxindole (indolin-2-one) structure is a privileged scaffold in kinase inhibitor design. It mimics the adenine ring of ATP and is key to forming hydrogen bonds in the hinge region of the kinase ATP-binding site [2] [3] [4].

  • Where can I find the crystal structure of this compound bound to FGFR1? The crystal structure of the tyrosine kinase domain of FGFR1 in complex with this compound was solved by Mohammadi et al. (1997) and is a key reference for understanding its binding mode and for structure-based drug design [2].

References

Side-by-Side Comparison of SU4984 and SU5402

Author: Smolecule Technical Support Team. Date: February 2026

Feature SU4984 SU5402
Primary Target FGFR1 [1] FGFR1 [2]
IC₅₀ for FGFR1 10-20 μM [1] 10-20 μM [2]
Mechanism ATP-competitive tyrosine kinase inhibitor [1] Cell-permeable, reversible, ATP-competitive inhibitor [2]
Selectivity Profile Also inhibits PDGFR and the Insulin Receptor [1]. More selective; weak inhibitor of PDGFR and does not inhibit the Insulin Receptor or EGFR [2].
Cellular Effects Inhibits aFGF-induced FGFR1 autophosphorylation (IC₅₀ 20-40 μM); reduces tyrosine phosphorylation of KIT receptor; cytotoxic to certain cell lines [1]. Inhibits aFGF-induced tyrosine phosphorylation of ERK1/ERK2 (IC₅₀ 10-20 μM) [2].
Solubility 50 mg/mL in DMSO (149.98 mM) [1] 25 mg/mL in DMSO [2]
Molecular Weight 333.38 g/mol [1] Information not specified in search results
CAS Number 186610-89-9 [1] 215543-92-3 [2]

Experimental Data & Research Applications

The effects of these inhibitors have been observed in various experimental models, which can guide your protocol development.

  • In Vitro Kinase Assays: The foundational IC₅₀ values (10-20 μM) for both compounds against FGFR1 were established in the presence of 1 mM ATP [2] [1].
  • Cell-Based Assays:
    • This compound: In NIH/3T3 cells, this compound inhibited autophosphorylation of FGFR1 induced by acidic FGF (aFGF) with an IC₅₀ of 20-40 μM [1].
    • SU5402: This inhibitor demonstrated functional activity in more complex models. In studies on non-small cell lung cancer (NSCLC), SU5402 significantly reduced growth, survival, and migratory potential of cancer cell lines [3]. Similar growth-inhibitory effects were confirmed in models of urothelial carcinoma, where its efficacy was linked to FGFR expression levels in the cancer cells [4].
  • Selectivity Considerations: The difference in selectivity is a key differentiator. This compound's activity against PDGFR and the Insulin Receptor means that observed phenotypic effects in experiments could be due to inhibition of multiple targets [1]. SU5402's cleaner profile makes it a better choice for attributing effects specifically to FGFR inhibition [2].

Guidance for Experimental Design

Based on the literature, here are some points to consider for your experimental planning:

  • Choice of Inhibitor: SU5402 is generally preferable for experiments where specific FGFR inhibition is critical, due to its better selectivity profile. This compound may be suitable for initial, broader screens or in studies where concurrent inhibition of PDGFR is acceptable or intended.
  • Dosing Strategy: Consistently, micromolar-range concentrations are required for cellular efficacy. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay.
  • Mechanism Confirmation: Include a FGF ligand stimulation step in your protocols. Pre-treating cells with the inhibitor before adding FGF allows you to convincingly demonstrate the blockade of ligand-dependent receptor activation and downstream signaling (e.g., phosphorylation of ERK1/2) [2] [3].

Basic Experimental Protocol for FGFR Inhibition

The diagram below outlines a general workflow for assessing FGFR inhibitor activity in a cell-based setting, integrating key steps from the research.

cluster_analysis Analysis Paths Start Start Experiment Plate Plate Cells (e.g., NIH/3T3 or cancer line) Start->Plate SerumStarve Serum-starve Cells (Optional: synchronize cells) Plate->SerumStarve PreTreat Pre-treat with Inhibitor (this compound or SU5402) Typical range: 1-50 µM, 1-2 hours SerumStarve->PreTreat Stimulate Stimulate with FGF Ligand (e.g., aFGF, 5-10 ng/mL) with heparin PreTreat->Stimulate Harvest Harvest Cells Stimulate->Harvest Analyze Downstream Analysis Harvest->Analyze AnalyzeA Western Blot (p-FGFR, p-ERK, total proteins) Analyze->AnalyzeA AnalyzeB Viability/Proliferation Assay (MTT/Mosmann assay) Analyze->AnalyzeB AnalyzeC Cell Death Assay (Trypan blue, TUNEL) Analyze->AnalyzeC AnalyzeD Migration Assay (Scatch/Transwell) Analyze->AnalyzeD

This protocol is a foundational framework. You will need to optimize critical steps like inhibitor concentration, treatment duration, and the choice of FGF ligand based on your specific cell system and research objectives.

References

SU4984 validation in molecular dynamics simulation

Author: Smolecule Technical Support Team. Date: February 2026

General Framework for Validating MD Simulations

According to van Gunsteren and Mark, the validity of a molecular dynamics simulation depends on five key aspects [1]. You can use this framework to design or evaluate any simulation study, including one for SU4984.

Validation Aspect Key Considerations
Theory/Model Quality Appropriateness of the physical model for the system and research question.
Force Field Accuracy Accuracy of the interatomic interaction functions (force field) used.
Sampling & Statistics Degree of conformational sampling, statistical convergence, and simulation length.
Software Quality Reliability and numerical accuracy of the simulation software.
User Competence Correct application of the software and accurate interpretation of results.

Experimental Validation Protocols from Related Research

Since this compound is an isatin-derived compound [2], the validation methodologies from recent studies on similar molecules provide a practical blueprint.

The workflow below summarizes the key stages of a typical MD-guided drug discovery and validation process.

workflow Start Start: Identify Target (e.g., MARK4, PD-L1) InSilico In-Silico Screening & Molecular Docking Start->InSilico MDSim Molecular Dynamics Simulation InSilico->MDSim Analysis Trajectory Analysis MDSim->Analysis ExpTest Experimental Validation Analysis->ExpTest

  • Molecular Docking: Studies typically begin by docking compounds into the target protein's active site. For example, researchers investigating vanillin-isatin hybrids used Schrödinger's Glide with extra precision (XP) mode to evaluate binding poses [2].
  • Molecular Dynamics Simulation: Docked complexes are then subjected to MD simulation to assess stability under dynamic conditions.
    • System Setup: Simulations are often run with explicit solvent in an orthorhombic box, with ions added to neutralize the system. Parameters like the OPLS4 force field are commonly used [2] [3].
    • Simulation Run: A typical production run can range from 100 ns to 150 ns, maintaining constant temperature (e.g., 300 K) and pressure (e.g., 1 bar) [2] [3].
    • Trajectory Analysis: The simulation output is analyzed for:
      • Root-mean-square deviation (RMSD): Measures the stability of the protein-ligand complex.
      • Root-mean-square fluctuation (RMSF): Assesses flexibility of protein residues.
      • Ligand-protein interactions: Hydrogen bonds and hydrophobic contacts are monitored.
      • Binding free energy: Calculated using methods like MM-GBSA or MM-PBSA [2] [3].
  • Experimental Validation: Finally, top candidates are validated experimentally.
    • Cell Viability Assays: The MTT assay is widely used to test compound cytotoxicity on cancer cell lines (e.g., A549, HCC) [2] [3].
    • Further Mechanistic Studies: This can include apoptosis assays and investigations into effects on metastasis [2].

How to Proceed with this compound Validation

Given the lack of direct information on this compound, here are steps you can take:

  • Consult Primary Literature: Search for original research or reviews on this compound, as the initial biological studies might contain relevant computational or experimental data.
  • Leverage Available Data: Use existing databases to find the chemical structure of this compound, then perform your own molecular docking and dynamics simulations following the protocols above.
  • Reproduce Cited Studies: The methodologies from [2] and [3] are robust and published in peer-reviewed journals, making them excellent templates for validating any similar small molecule, including this compound.

References

SU4984 binding affinity to FGFR1

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of SU4984

While designed as an FGFR1 inhibitor, this compound also shows activity against other receptor tyrosine kinases, which is important for understanding its selectivity [1].

Target Kinase Reported Effect
FGFR1 Inhibits activity [2].
PDGFR (Platelet-Derived Growth Factor Receptor) Inhibits activity [2].
InsR (Insulin Receptor) Inhibits activity [2].
EGFR (Epidermal Growth Factor Receptor) Does not inhibit activity [2].

Structural Basis of this compound Binding

The binding mechanism of this compound to FGFR1 has been visually confirmed through X-ray crystallography. The co-crystal structure (PDB ID: 1AGW) reveals how this compound fits into the ATP-binding site of the kinase domain [3].

  • Binding Mode: The oxindole core of this compound occupies the same pocket as the adenine ring of ATP. It forms two key hydrogen bonds with the backbone of the "hinge region" of FGFR1, specifically with the carbonyl oxygen of Glu562 and the nitrogen of Ala564 [2].
  • Conformational Change: this compound binding induces a conformational change in the nucleotide-binding loop of FGFR1, a characteristic noted for this class of indolinone inhibitors [2].

The following diagram illustrates the primary FGFR1 signaling pathway and the point of inhibition by this compound.

FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds ATP ATP FGFR1->ATP Utilizes ADP ADP ATP->ADP Phosphorylation Signaling Downstream Signaling (Proliferation, Survival) ADP->Signaling Activates This compound This compound Inhibitor This compound->ATP Competes With

Comparison with Other FGFR1 Inhibitors

This compound represents an early foundational compound. Compared to other inhibitors, its potency is moderate, but it helped establish the oxindole scaffold for kinase inhibitor development [4] [5].

Inhibitor Reported IC₅₀ for FGFR1 Key Characteristics
This compound 10 - 20 μM [2] Early, first-generation inhibitor; oxindole core; moderate potency and selectivity [5].
SU5402 10 - 20 μM [2] Similar to this compound but with improved selectivity profile (e.g., does not inhibit InsR) [2].
PD173074 Nanomolar range [2] Highly potent and selective; >1000-fold selectivity over other kinases like Src and InsR [2].
PD166866 ~100x more active than this compound [4] Synthetic inhibitor with significantly higher potency; clear anti-proliferative effects in cell studies [4].

Experimental Protocols for Key Data

The primary data for this compound was generated using standard biochemical and structural biology techniques.

  • Kinase Activity Assay: The IC₅₀ value (10-20 μM) was determined by measuring the inhibition of FGFR1 tyrosine kinase activity. This assay typically involves incubating the FGFR1 kinase domain with ATP and a substrate in the presence of this compound. The level of substrate phosphorylation is then quantified to determine the degree of inhibition [2].
  • Structural Determination (PDB: 1AGW): The crystal structure was solved using X-ray diffraction at a resolution of 2.40 Å. The protein was expressed in an insect cell system, and the structure was refined to reveal the precise atomic interactions between this compound and the FGFR1 kinase domain [3].

The workflow for obtaining the experimental data on this compound binding is summarized below.

Protein Express & Purify FGFR1 Kinase Domain Crystals Crystallize Protein with this compound Protein->Crystals Assay Biochemical Kinase Assay Protein->Assay Diffraction X-ray Diffraction Experiment Crystals->Diffraction Structure Structure Solution & Refinement (1AGW) Diffraction->Structure Data IC50 Determination (10-20 μM) Assay->Data

References

SU4984 versus nintedanib for FGFR

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison

Feature SU4984 Nintedanib
Alternative Name(s) Not widely available BIBF 1120, Vargatef, Ofev [1]
Primary Role Early, selective FGFR1 research compound [2] Clinically approved therapeutic drug [1]
Kinase Target Profile FGFR1 (selective) [2] VEGFR1-3, FGFR1-3, PDGFRα/β (broad multi-kinase inhibitor). Also targets FLT3, Src, and Lck [1] [3] [4].
Key Indications Research tool; no clinical approvals [2] Idiopathic Pulmonary Fibrosis (IPF), Systemic Sclerosis-associated ILD, Progressive Fibrosing ILDs, with docetaxel for Adenocarcinoma NSCLC [1] [3].
Mechanism of Action Binds ATP-binding site of FGFR1; oxindole core occupies adenine region [2] Competitively binds ATP-binding pocket of target receptors, inhibiting pro-fibrotic and pro-angiogenic signaling [3] [4].
Experimental Efficacy Data Crystal structure with FGFR1 tyrosine kinase domain revealed binding mode [2] Slows decline of forced vital capacity in IPF patients; anti-fibrotic and anti-angiogenic effects in vitro and in vivo [5] [6] [4].
Clinical Status Pre-clinical research compound [2] Approved by FDA and other agencies (since 2014); in Phase III/IV trials for continued efficacy and safety [1] [5].

Key Experimental Data and Protocols

The experimental approaches used to study these compounds reflect their different stages of development and applications.

  • For this compound (Historical & Structural Studies): The key methodology involved protein crystallography. The tyrosine kinase domain of FGFR1 was co-crystallized with this compound, allowing researchers to determine its high-resolution three-dimensional structure. This revealed that the oxindole core of the molecule occupies the adenine-binding region of the ATP pocket, with its pendant phenyl ring making specific contacts with residues like Ala564 in the hinge region of the kinase [2].

  • For Nintedanib (Mechanistic & Efficacy Studies): A wider array of experimental protocols is used:

    • In Vitro Fibroblast Assays: These tests measure the inhibition of fibroblast proliferation, migration, and differentiation induced by profibrotic mediators like PDGF and FGF. The anti-fibrotic effect is a key rationale for its use in IPF [4].
    • Animal Models of Lung Fibrosis: Studies often use the bleomycin-induced lung fibrosis model in mice. Nintedanib's efficacy is demonstrated by its ability to reduce collagen deposition and fibrotic areas in lung tissue upon histological examination [6] [4].
    • Clinical Trial Endpoints: In human trials, the primary efficacy endpoint for IPF is the annual rate of decline in Forced Vital Capacity (FVC), a measure of lung function. Nintedanib consistently shows a significant reduction in this rate compared to placebo [5] [4].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the key signaling pathways and cellular processes inhibited by nintedanib, which underlie its therapeutic effects:

G GrowthFactors Growth Factors (PDFG, FGF, VEGF) RTKs Receptor Tyrosine Kinases (FGFR, PDGFR, VEGFR) GrowthFactors->RTKs Ligand Binding Downstream Downstream Signaling (PI3K/Akt, Ras/Raf/MEK/ERK) RTKs->Downstream Activation Nintedanib Nintedanib Nintedanib->RTKs Competitive Inhibition Nintedanib->Downstream Inhibition CellularProcesses Pro-Fibrotic & Pro-Angiogenic Processes Downstream->CellularProcesses FibrosisAngiogenesis Fibrosis & Angiogenesis CellularProcesses->FibrosisAngiogenesis

Nintedanib's primary mechanism involves competitively inhibiting key receptor tyrosine kinases (RTKs) in the ATP-binding pocket, thereby disrupting downstream signaling cascades that drive fibrosis and angiogenesis [3] [4].

Summary for Research and Development

  • This compound serves as a foundational compound for understanding FGFR1 inhibition at a structural level. Its value lies in its selectivity, making it a useful tool for basic science.
  • Nintedanib represents a clinically successful application of multi-kinase inhibition. Its development shows that targeting multiple parallel pathways (VEGFR, PDGFR, and FGFR) can be an effective strategy for complex diseases like IPF and cancer.

References

SU4984 structural analogs and derivatives

Author: Smolecule Technical Support Team. Date: February 2026

SU4984 and Its Key Analogs

Compound Name Primary Target(s) Key Pharmacological Characteristics Research Applications

| This compound | FGFR1 (IC₅₀: 10-20 μM), PDGFR, InsR [1] [2] | - Early indolinone class inhibitor.

  • Binds to ATP site, forms H-bonds with hinge region [1] [3]. | Prototype for studying FGFR1 inhibition; used in early kinase research [4]. | | SU5402 | FGFR1 (IC₅₀: ~20 μM) [1] | - Structurally similar to this compound (indolinone class).
  • More selective than this compound; inhibits FGFR1, weak against PDGFR, spares InsR/EGFR [1]. | Tool compound for selective FGFR1 inhibition studies [1]. | | PD173074 | FGFR1 (IC₅₀: Nanomolar range) [1] | - Pyrido[2,3-d]pyrimidine class.
  • Highly potent/selective for FGFR1 (1000-fold vs. Src, InsR, EGFR, PDGFR) [1]. | Used to study highly specific FGFR1 signaling [1]. | | PD166866 | FGFR1 [5] | - Synthetic inhibitor; ~100-fold higher activity than this compound [5].
  • Shows anti-proliferative, pro-apoptotic effects in tumor cell lines (e.g., HeLa) [5]. | Investigating negative control of tumor cell proliferation and apoptosis induction [5]. | | 3,5-Disubstituted Indolin-2-ones (e.g., A1, A13) | FGFR1-3 (e.g., A13 FGFR1 IC₅₀: 6.99 nM) [6] | - New generation; C5 aromatic substitution enhances selectivity [6].
  • Low affinity for FGFR4 [6]. | Lead compounds for developing isoform-selective FGFR1-3 inhibitors [6]. |

Experimental Analysis Methods

The data in the table is generated through standardized experimental protocols. Here are the core methodologies used in the studies cited.

Molecular Docking and Structure-Based Design

  • Purpose: To predict how a small molecule (inhibitor) will bind to the 3D structure of its protein target (e.g., a kinase) before synthesis or purchase [7] [1].
  • Typical Workflow:
    • Protein Preparation: The 3D structure of the target kinase (e.g., from PDB: 1AGW for FGFR1/SU4984 [3]) is prepared by removing water, adding hydrogens, and assigning charges [7].
    • Ligand Preparation: The small molecule structures are prepared, defining their flexible torsion bonds [7].
    • Grid Generation & Docking: A grid is created around the ATP-binding site. Millions of compounds can be docked, and their binding poses and affinities are scored (e.g., using Glide or AutoDock) [7] [1].
    • Analysis: Key interactions, like hydrogen bonds with the "hinge region" (e.g., Ala564 in FGFR1) and RMSD values, are analyzed [7] [1].

The diagram below illustrates this virtual screening workflow for identifying potential inhibitors.

virtual_screening Virtual Screening Workflow for Kinase Inhibitors Start Start Virtual Screening ProteinPrep Protein Structure Preparation Start->ProteinPrep LigandPrep Ligand Database Preparation Start->LigandPrep Docking Molecular Docking into ATP Site ProteinPrep->Docking LigandPrep->Docking Scoring Pose Scoring & Ranking Docking->Scoring Analysis Interaction Analysis & Hit Selection Scoring->Analysis Experimental Experimental Validation Analysis->Experimental

In Vitro Biochemical and Cellular Assays

  • Purpose: To experimentally confirm the inhibitory activity and cellular effects of the compounds identified or designed.
  • Key Protocols:
    • Enzyme Inhibition Assays: Measure a compound's ability to inhibit the kinase's phosphorylation activity. Results are reported as IC₅₀ values (dose for 50% inhibition) [6] [2].
    • Cell Viability/Proliferation Assays: Assess a compound's effect on cell growth (e.g., MTT assay). Viable cells convert MTT to purple formazan, measurable by absorbance [5].
    • Apoptosis Assays: Detect programmed cell death. Common methods include TUNEL assay (labels DNA breaks) and PARP immunolocalization (marks DNA damage response) [5].
    • Lipoperoxidation Assay: Quantifies malonyl-dialdheyde (MDA) to evaluate oxidative stress and membrane damage in cells [5].

The following diagram outlines a typical process for experimentally validating a potential kinase inhibitor.

experimental_flow Experimental Validation of Kinase Inhibitors cluster_cellular Cellular Assays Start Start Experimental Validation EnzymeAssay In Vitro Enzyme Inhibition Assay Start->EnzymeAssay CellularAssay Cellular Assays EnzymeAssay->CellularAssay Data Data Analysis & Hit Confirmation Viability Viability Assay (e.g., MTT) Viability->Data Apoptosis Apoptosis Assay (e.g., TUNEL) Apoptosis->Data Other Other Assays (e.g., Lipoperoxidation) Other->Data

Key Research Implications

  • Structural Insights Drive Design: The crystal structure of this compound bound to FGFR1 revealed it as an ATP-competitive inhibitor that targets the hinge region, guiding the rational design of more potent and selective analogs like PD173074 [1] [3].
  • Beyond Simple Potency: Modern drug design seeks selectivity to minimize side-effects. The development of 3,5-disubstituted indolin-2-ones demonstrates a successful strategy to create compounds with distinct selectivity profiles across FGFR isoforms (FGFR1-3 vs. FGFR4) [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

333.147726857 g/mol

Monoisotopic Mass

333.147726857 g/mol

Heavy Atom Count

25

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SU4984

Dates

Last modified: 08-15-2023
1: Matsuo M, Yamada S, Koizumi K, Sakurai H, Saiki I. Tumour-derived fibroblast growth factor-2 exerts lymphangiogenic effects through Akt/mTOR/p70S6kinase pathway in rat lymphatic endothelial cells. Eur J Cancer. 2007 Jul;43(11):1748-54. Epub 2007 Jun 13. PubMed PMID: 17570654.
2: Mologni L, Sala E, Cazzaniga S, Rostagno R, Kuoni T, Puttini M, Bain J, Cleris L, Redaelli S, Riva B, Formelli F, Scapozza L, Gambacorti-Passerini C. Inhibition of RET tyrosine kinase by SU5416. J Mol Endocrinol. 2006 Oct;37(2):199-212. PubMed PMID: 17032739.
3: Welsh M, Welsh C, Ekman M, Dixelius J, Hägerkvist R, Annerén C, Akerblom B, Mahboobi S, Chandrasekharan S, Liu ET. The tyrosine kinase FRK/RAK participates in cytokine-induced islet cell cytotoxicity. Biochem J. 2004 Aug 15;382(Pt 1):261-8. PubMed PMID: 15186217; PubMed Central PMCID: PMC1133939.
4: Fuhrmann G, Leisser C, Rosenberger G, Grusch M, Huettenbrenner S, Halama T, Mosberger I, Sasgary S, Cerni C, Krupitza G. Cdc25A phosphatase suppresses apoptosis induced by serum deprivation. Oncogene. 2001 Jul 27;20(33):4542-53. PubMed PMID: 11494150.
5: Longley BJ, Ma Y, Carter E, McMahon G. New approaches to therapy for mastocytosis. A case for treatment with kit kinase inhibitors. Hematol Oncol Clin North Am. 2000 Jun;14(3):689-95. Review. PubMed PMID: 10909046.
6: Ma Y, Carter E, Wang X, Shu C, McMahon G, Longley BJ. Indolinone derivatives inhibit constitutively activated KIT mutants and kill neoplastic mast cells. J Invest Dermatol. 2000 Feb;114(2):392-4. PubMed PMID: 10652004.
7: Toledo LM, Lydon NB, Elbaum D. The structure-based design of ATP-site directed protein kinase inhibitors. Curr Med Chem. 1999 Sep;6(9):775-805. Review. PubMed PMID: 10495352.
8: D'Jamoos CA, McMahon G, Tsonis PA. Fibroblast growth factor receptors regulate the ability for hindlimb regeneration in Xenopus laevis. Wound Repair Regen. 1998 Jul-Aug;6(4):388-97. PubMed PMID: 9824558.
9: Mohammadi M, McMahon G, Sun L, Tang C, Hirth P, Yeh BK, Hubbard SR, Schlessinger J. Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors. Science. 1997 May 9;276(5314):955-60. PubMed PMID: 9139660.

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